molecular formula C13H8O4 B1682117 Urolithin A CAS No. 1143-70-0

Urolithin A

Cat. No.: B1682117
CAS No.: 1143-70-0
M. Wt: 228.20 g/mol
InChI Key: RIUPLDUFZCXCHM-UHFFFAOYSA-N
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Description

What's Urolithin A?

This compound is a metabolite chemical resulting from changes in ellagitannins in microbes in the gut. It is part of the class of organic compounds referred to as dibenzo-a-pyrones or benzo-coumarins. The precursors of it - ellagic acid and ellagitannins are found everywhere in nature and include edible plants like pomegranates and strawberries, as well as raspberries and walnuts.

Uses of this compound

Its bioavailability primarily depends on the composition of your microbiota since only a few bacteria can convert the ellagitannins to urolithins. This compound is a metabolite of the acid ellagic. It has been shown to increase mitophagy and enhance muscle health in old animals as well as in preclinical models of aging.

This compound can be described as a second chemical metabolite of ellagitannins produced by gut bacteria. It is a powerful antioxidant with anti-inflammatory and antiproliferative actions. This compound can penetrate through the barrier between blood and the brain and could have therapeutic potential to fight Alzheimer's Disease.

Chemistry of this compound

This compound is part of the organic compound class called dibenzo-a-pyrones or benzo-coumarins. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).

Biochemistry and metabolism of this compound

Pomegranate fruits, walnuts, or raspberries are sources of ellagitannins. Ellagitannins are hydrolyzed in the gut to release ellagic acid, which is further processed by the gut microflora into urolithins through the loss of one of its two lactones and successive removal of hydroxyl groups. Once synthesized and absorbed into the digestive tract, the this compound is absorbed into the circulation system and made accessible to tissues throughout the body.

The this compound is further subjected to additional chemical transformations (including glucuronidation, methylation, sulfation, or combination) within the enterocytes and hepatocytes. This compound and its derivatives - this compound glucuronide and this compound sulfate being the most abundant - release into the circulation before being excreted in the urine.

What is this compound suitable for?

Many tissues contain this compound, and a significant amount of animal, cell, and human evidence supports the notion that this compound enhances mitophagy. Mitophagy is a procedure that causes damaged mitochondria to be eliminated from cells and promotes the development and health and health of mitochondria.

Mitochondrial dysfunction is among the signs of aging. However, mitophagy begins to decrease in cells as we age, resulting in damaged mitochondria accumulating. In the process, reactive oxygen species may earn and cause inflammation. Furthermore, they might reduce the number of dietary precursors that convert to urolithin-A as we age.


Dietary sources of this compound


Blackberries, pomegranate, strawberry Camu-Camu, walnuts, chestnuts, pistachios, and a brewed tea. Whiskey aged in oak barrels contains ellagic acid or ellagitannins.

Properties

IUPAC Name

3,8-dihydroxybenzo[c]chromen-6-one
Source PubChem
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InChI

InChI=1S/C13H8O4/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUPLDUFZCXCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)OC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150694
Record name Urolithin A
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Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Urolithin A
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CAS No.

1143-70-0
Record name Urolithin A
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Record name UROLITHIN A
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Urolithin A and Its Biological Functions in Aging: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Urolithin A (UA), a gut microbiome-derived metabolite of dietary ellagitannins, has emerged as a significant geroprotective compound with the potential to mitigate age-related physiological decline. Its primary and most well-documented function is the induction of mitophagy, the selective degradation of dysfunctional mitochondria, which is crucial for maintaining cellular homeostasis and energy production. As the efficiency of mitophagy declines with age, the accumulation of damaged mitochondria contributes to cellular senescence, inflammation ("inflammaging"), and the pathogenesis of numerous age-related diseases, including sarcopenia and immune senescence.[1][2][3] Preclinical and clinical studies have demonstrated that supplementation with this compound can rejuvenate mitochondrial function, enhance muscle strength and endurance, modulate immune responses, and activate key metabolic signaling pathways central to longevity.[4][5] This document provides a comprehensive technical overview of the molecular mechanisms, quantitative clinical outcomes, and experimental methodologies related to the biological functions of this compound in the context of aging, intended for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is not directly obtained from the diet. It is the final product of a multi-step biotransformation process that begins with the ingestion of ellagitannins (ETs) and ellagic acid (EA), polyphenolic compounds abundant in pomegranates, berries, and nuts.[6][7] In the gut, bacterial tannases hydrolyze ETs into EA. Subsequently, specific gut microbial species, such as those from the Gordonibacter genus, metabolize EA into a series of intermediate urolithins, culminating in this compound and Urolithin B.[8]

This conversion process is highly dependent on the individual's gut microbiome composition. It is estimated that only about 40% of the human population can produce this compound at physiologically meaningful levels from dietary precursors, a capability that may decrease with age.[6][9] This variability underscores the potential of direct this compound supplementation as a more reliable strategy to achieve therapeutic benefits.[9]

Dietary Precursors Dietary Precursors Gut Microbiome Gut Microbiome This compound This compound Gut Microbiome->this compound Ellagic Acid Ellagic Acid Gut Microbiome->Ellagic Acid Intermediate Urolithins Intermediate Urolithins Gut Microbiome->Intermediate Urolithins Ellagic Acid->Intermediate Urolithins Metabolism Intermediate Urolithins->this compound Metabolism cluster_pathway Mitophagy Pathway This compound This compound Damaged Mitochondrion Damaged Mitochondrion PINK1 Accumulation PINK1 Accumulation Damaged Mitochondrion->PINK1 Accumulation Triggers Healthy Mitochondrion Healthy Mitochondrion Lysosome Lysosome Degradation & Recycling Degradation & Recycling Lysosome->Degradation & Recycling Autophagosome Autophagosome Parkin Recruitment Parkin Recruitment PINK1 Accumulation->Parkin Recruitment Recruits Ubiquitination Ubiquitination Parkin Recruitment->Ubiquitination Mediates Autophagosome Engulfment Autophagosome Engulfment Ubiquitination->Autophagosome Engulfment Signals for Autophagosome Engulfment->Degradation & Recycling Leads to Degradation & Recycling->Healthy Mitochondrion Promotes pool of PINK1/Parkin Pathway PINK1/Parkin Pathway UA This compound AMPK AMPK UA->AMPK Activates SIRT1 SIRT1/SIRT3 UA->SIRT1 Activates mTOR mTOR UA->mTOR Inhibits NFkB NF-κB UA->NFkB Inhibits Nrf2 Nrf2 UA->Nrf2 Activates Mitophagy ↑ Mitophagy ↑ Autophagy AMPK->Mitophagy Metabolism ↑ Fatty Acid Oxidation ↓ Anabolic Processes AMPK->Metabolism MitoBiogenesis ↑ Mitochondrial Biogenesis (PGC-1α) SIRT1->MitoBiogenesis mTOR->Mitophagy Inflammation ↓ Inflammation NFkB->Inflammation Antioxidant ↑ Antioxidant Response Nrf2->Antioxidant cluster_protocol Mitochondrial Respiration Assay Workflow (Seahorse) cluster_injections Sequential Injections Isolate Mitochondria Isolate Mitochondria Measure OCR Measure OCR Inject ADP Inject ADP Measure OCR->Inject ADP State 3 Data Analysis Data Analysis Inject Oligomycin Inject Oligomycin Inject ADP->Inject Oligomycin State 4o Inject FCCP Inject FCCP Inject Oligomycin->Inject FCCP State 3u Inject Rot/AA Inject Rot/AA Inject FCCP->Inject Rot/AA Non-Mito Inject Rot/AA->Data Analysis Adhere to Plate Adhere to Plate Add Substrates Add Substrates

References

Methodological & Application

Application Note: Quantification of Urolithin A in Human Plasma via UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Urolithin A (UA) in human plasma using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This compound, a gut microbiome-derived metabolite of ellagic acid, has garnered significant interest for its potential therapeutic effects, including the promotion of mitophagy, anti-inflammatory, and antioxidant activities. Accurate quantification in plasma is crucial for pharmacokinetic, pharmacodynamic, and clinical studies. The presented protocol outlines a straightforward protein precipitation method for sample preparation and provides optimized UHPLC-MS/MS parameters for reliable determination of UA levels. Method performance characteristics, including linearity, sensitivity, precision, and accuracy, are summarized to demonstrate its suitability for research and drug development applications.

Introduction

This compound is a natural compound produced by the gut microbiota from ellagitannins and ellagic acid, which are abundant in foods like pomegranates, berries, and nuts.[1] Emerging evidence highlights its potential as a therapeutic agent due to its ability to induce mitophagy, a process that clears damaged mitochondria, thereby improving cellular health and function.[2] Furthermore, UA has been shown to possess significant anti-inflammatory and antioxidant properties.[3] Given its promising biological activities, the development of sensitive and reliable analytical methods for its quantification in biological matrices is essential to understand its bioavailability, and pharmacokinetic profile, and to establish dose-response relationships in clinical settings. In human plasma, this compound exists in both its free form and as glucuronide and sulfate conjugates, with conjugated forms often being predominant.[1] This protocol focuses on the quantification of total this compound following enzymatic hydrolysis, providing a comprehensive measure of exposure.

Experimental Protocol

This protocol provides a detailed methodology for the extraction and quantification of total this compound from human plasma.

Materials and Reagents
  • This compound certified standard (Sigma-Aldrich or equivalent)

  • This compound-d3 (or other suitable internal standard, IS)

  • LC-MS grade acetonitrile (ACN), methanol (MeOH), and water

  • Formic acid (FA), LC-MS grade

  • β-glucuronidase/sulfatase from Helix pomatia (Sigma-Aldrich or equivalent)

  • Human plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm PVDF)

Sample Preparation Workflow

The following diagram outlines the key steps for plasma sample preparation.

G cluster_prep Sample Preparation plasma 1. Plasma Aliquot (200 µL) is_spike 2. Spike Internal Standard (e.g., this compound-d3) plasma->is_spike hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) is_spike->hydrolysis precipitation 4. Protein Precipitation (600 µL ACN with 0.1% FA) hydrolysis->precipitation vortex 5. Vortex & Sonicate (10 min each) precipitation->vortex centrifuge 6. Centrifuge (17,000 x g, 10 min) vortex->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant dry 8. Evaporate to Dryness (Nitrogen stream) supernatant->dry reconstitute 9. Reconstitute (100 µL 50% MeOH) dry->reconstitute filter 10. Filter (0.22 µm PVDF filter) reconstitute->filter inject 11. Inject into UHPLC-MS/MS filter->inject

Caption: Experimental workflow for this compound extraction from plasma.
Detailed Sample Preparation Method

  • Thaw plasma samples on ice.

  • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of the internal standard working solution (e.g., this compound-d3 at 100 ng/mL).

  • Add 50 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 2 hours to hydrolyze conjugated metabolites.

  • Perform protein precipitation by adding 600 µL of cold acetonitrile containing 0.1% formic acid.[4]

  • Vortex the mixture for 10 minutes, followed by sonication for 10 minutes.[4]

  • Centrifuge the samples at 17,000 x g for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of 50% methanol in water.[4]

  • Filter the reconstituted sample through a 0.22 µm PVDF syringe filter into an autosampler vial.

UHPLC-MS/MS Conditions

The following table summarizes the instrumental parameters for the analysis.

ParameterCondition
UHPLC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent[5]
Column Temperature 40 °C[5]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]
Flow Rate 0.4 mL/min[6]
Injection Volume 2-5 µL
Gradient 5% B to 95% B over 4 min, hold for 1 min, return to initial conditions and re-equilibrate for 3 min.[4]
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent[4]
Ionization Mode Electrospray Ionization (ESI), Negative[4]
Gas Temperature 325 °C[4]
Gas Flow 10 L/min[4]
Nebulizer Pressure 20 psi[4]
MRM Transitions This compound: 227.0 → 199.0, 227.0 → 173.0 This compound-d3 (IS): 230.0 → 202.0 (example)

Method Validation and Performance

The method was validated for linearity, sensitivity, precision, and accuracy according to industry guidelines.

Linearity and Sensitivity

Calibration curves were prepared by spiking known concentrations of this compound into blank plasma and processing as described above.

ParameterResult
Calibration Range 0.1 - 200 ng/mL[4]
Correlation Coefficient (r²) ≥ 0.998[7]
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL[4]
Precision and Accuracy

Precision (as %RSD) and accuracy (as %Bias) were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)
Low (0.5 ng/mL) < 10%< 12%± 15%
Medium (50 ng/mL) < 8%< 10%± 10%
High (150 ng/mL) < 7%< 9%± 10%
Recovery

The extraction recovery of this compound from plasma was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.

AnalyteMean Extraction Recovery (%)
This compound > 90%

This compound Signaling Pathways

This compound exerts its biological effects by modulating several key cellular signaling pathways. Understanding these mechanisms is crucial for drug development and interpreting clinical data.

Mitophagy and Mitochondrial Health

This compound is a potent inducer of mitophagy, the selective removal of damaged mitochondria. This process is critical for maintaining mitochondrial homeostasis and cellular health.

cluster_pathway This compound-Induced Mitophagy UA This compound AMPK AMPK (Activation) UA->AMPK mTOR mTOR (Inhibition) UA->mTOR PINK1 PINK1/Parkin Pathway (Activation) UA->PINK1 Mitophagy Mitophagy Induction AMPK->Mitophagy mTOR->Mitophagy Inhibits PINK1->Mitophagy Mito_Health Improved Mitochondrial Function & Quality Control Mitophagy->Mito_Health

Caption: this compound's role in activating mitophagy pathways.

UA activates AMP-activated protein kinase (AMPK) and the PINK1/Parkin pathway, both of which are central to initiating mitophagy.[7][8] Concurrently, it inhibits the mammalian target of rapamycin (mTOR) pathway, a key negative regulator of autophagy.[7][9]

Anti-inflammatory and Antioxidant Pathways

This compound also demonstrates significant anti-inflammatory and antioxidant effects through the modulation of specific signaling cascades.

cluster_pathway Anti-inflammatory & Antioxidant Effects of this compound cluster_anti_inflam Anti-inflammatory cluster_antioxidant Antioxidant UA This compound NFkB NF-κB Pathway UA->NFkB JNK JNK/AP-1 Pathway UA->JNK Nrf2 Nrf2-ARE Pathway UA->Nrf2 Inflammation Reduced Pro-inflammatory Mediator Production Antioxidant_Response Enhanced Cellular Antioxidant Defense Nrf2->Antioxidant_Response

Caption: Key anti-inflammatory and antioxidant pathways modulated by this compound.

It suppresses pro-inflammatory pathways such as nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1).[10] Additionally, UA activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, which upregulates the expression of numerous antioxidant enzymes, thereby bolstering cellular defense against oxidative stress.[8]

Conclusion

The UHPLC-MS/MS method described provides a sensitive, specific, and reliable tool for the quantification of total this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and preclinical research. This analytical protocol, combined with an understanding of UA's molecular mechanisms, will aid researchers and drug developers in accurately assessing the therapeutic potential of this promising natural compound.

References

Application Notes and Protocols for Measuring Urolithin A Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Urolithin A (UA) is a gut microbial metabolite derived from dietary ellagic acid and ellagitannins, found in foods like pomegranates, berries, and nuts. Emerging research has highlighted its potential therapeutic benefits, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. A key mechanism of action for this compound is the induction of mitophagy, the selective degradation of dysfunctional mitochondria, which plays a crucial role in cellular homeostasis and anti-aging processes.[1][2] These application notes provide detailed protocols for a range of in vitro assays to help researchers, scientists, and drug development professionals quantify the diverse biological activities of this compound.

Antioxidant Activity Assays

This compound's structure, rich in phenolic hydroxyl groups, allows it to act as a potent antioxidant by scavenging free radicals and activating endogenous antioxidant pathways.[3]

Data Presentation: Antioxidant Activity of this compound
Assay TypeMethodTargetResult (IC₅₀ / EC₅₀)Reference
AcellularDPPH Radical ScavengingDPPH radicalEC₅₀: 328.21 µmol/L[4]
AcellularABTS Radical ScavengingABTS⁺ radicalEC₅₀: 302.18 µmol/L[4]
AcellularDPPH Radical ScavengingDPPH radicalIC₅₀: 35.5 µg/mL[5]
CellularROS Reduction (H₂O₂ induced)Intracellular ROSSignificant decrease at 1.25, 2.5, and 5 µM[6]

Experimental Workflow: Cellular Antioxidant Assay

G cluster_workflow Workflow for Cellular ROS Measurement A Seed cells (e.g., SK-N-MC, Neuro-2a) in a 96-well plate B Pre-treat cells with various concentrations of this compound A->B C Induce oxidative stress (e.g., with 300 µM H₂O₂) B->C D Incubate with DCFH-DA probe (30 min at 37°C in the dark) C->D E Wash cells with PBS D->E F Measure fluorescence (Ex: 485 nm / Em: 535 nm) E->F G Analyze data: Compare fluorescence of treated vs. untreated cells F->G

Caption: Workflow for assessing this compound's cellular antioxidant activity.

Protocol 1.1: DPPH Radical Scavenging Assay (Acellular)

This assay measures the ability of this compound to donate a hydrogen atom or electron to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.

Materials:

  • This compound stock solution (in DMSO or ethanol)

  • DPPH solution (e.g., 120 µM in methanol)[7]

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the chosen solvent.

  • In a 96-well plate, add 20 µL of each this compound dilution to triplicate wells.[8]

  • Add 20 µL of solvent to the negative control wells.

  • Add a known antioxidant (e.g., Vitamin C, Trolox) to positive control wells.

  • Add 200 µL of the DPPH working solution to all wells.[8]

  • Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measure the absorbance at 517 nm using a microplate reader.[9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the this compound-treated sample.

Protocol 1.2: Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA

This cell-based assay quantifies the ability of this compound to reduce intracellular ROS levels. The cell-permeable DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.[10]

Materials:

  • Adherent cells (e.g., SK-N-MC, HepG2)

  • Cell culture medium

  • This compound stock solution

  • Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂)

  • DCFH-DA solution (e.g., 20 µM in serum-free medium)[11]

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.[12]

  • Pre-treat the cells with various concentrations of this compound (e.g., 1-10 µM) for a specified time (e.g., 2-24 hours).

  • Remove the medium and induce oxidative stress by adding H₂O₂ (e.g., 300 µM) for 45 minutes.[6][13]

  • Wash the cells gently with warm PBS.

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[12][14]

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well and immediately measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm).[12]

Anti-inflammatory Activity Assays

This compound exhibits anti-inflammatory effects by inhibiting key inflammatory mediators and pathways, such as cyclooxygenase-2 (COX-2) and the NF-κB pathway.[15][16]

Data Presentation: Anti-inflammatory Activity of this compound
Assay TypeMethodTarget/Cell LineResultReference
EnzymaticIn-vitro COX-2 AssayMCF-7 cellsIC₅₀: 44.04 µg/mL[15][16]
AcellularProtein DenaturationBovine Serum Albumin37.6% reduction at 500 µg/mL[15][16]
AcellularProtein DenaturationEgg Albumin43.2% reduction at 500 µg/mL[15][16]
Protocol 2.1: In Vitro COX-2 Inhibition Assay

This protocol assesses the ability of this compound to inhibit the activity of the COX-2 enzyme, a key player in inflammation.

Materials:

  • MCF-7 breast cancer cell line (or other COX-2 expressing cells)

  • Cell culture medium

  • This compound stock solution

  • COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • COX-2 Assay Kit (commercial kits are widely available)

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of ~1 × 10⁵ cells per well and culture overnight.[15]

  • Treat the cells with various concentrations of this compound or a positive control for a predetermined time.

  • Lyse the cells and use the cell lysate as the source of COX-2 enzyme.

  • Perform the COX-2 activity assay according to the manufacturer's instructions. This typically involves adding arachidonic acid (the substrate) and measuring the production of prostaglandin E2 (PGE2) via ELISA or a colorimetric/fluorometric method.

  • Calculate the percentage of COX-2 inhibition for each concentration of this compound compared to the untreated control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the log of this compound concentration.

Anticancer and Antiproliferative Activity Assays

This compound has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest, apoptosis, and modulating key signaling pathways.[17][18]

Data Presentation: Antiproliferative Activity of this compound
Cell LineAssayResult (IC₅₀)TimeReference
Jurkat (Leukemia)MTT~25 µmol/mL48 h[17]
K562 (Leukemia)MTT~25 µmol/mL48 h[17]
HCT116 (Colon)Biomass Staining39.2 µM48 h[18]
HCT116 (Colon)Biomass Staining19.6 µM72 h[18]
CNE1 (Nasopharyngeal)CCK-834.72 µM24 h[19]
CNE2 (Nasopharyngeal)CCK-844.91 µM24 h[19]
Glioblastoma (U87MG, T98G, LN229)Clonogenic AssayInhibition at 10-60 µMN/A[20]

Signaling Pathway: this compound-Induced Apoptosis

G UA This compound Bax Bax UA->Bax upregulates Bcl2 Bcl-2 UA->Bcl2 downregulates Ratio Increased Bax/Bcl-2 Ratio Bax->Ratio Bcl2->Ratio Mito Mitochondrion Ratio->Mito promotes pore formation CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UA This compound Keap1_Nrf2 Keap1-Nrf2 Complex UA->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (HO-1, NQO1, SOD2) ARE->Genes activates transcription

References

Application Notes and Protocols: C. elegans as a Model for Urolithin A Lifespan Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caenorhabditis elegans, a nematode worm, has emerged as a powerful model organism for studying the molecular mechanisms of aging and for screening potential lifespan-extending compounds. Its short lifespan, genetic tractability, and conserved biological pathways relevant to human aging make it an ideal system for initial in vivo studies. Urolithin A, a metabolite produced by the gut microbiome from ellagitannins found in pomegranates and other fruits and nuts, has garnered significant interest for its pro-longevity effects.[1][2][3][4][5][6][7] Studies in C. elegans have been instrumental in elucidating the mechanisms by which this compound promotes healthspan and lifespan, primarily through the induction of mitophagy, a cellular process that clears damaged mitochondria.[1][2][4][5][6][7][8]

These application notes provide a comprehensive overview of the use of C. elegans in this compound research, including detailed protocols for key experiments, a summary of quantitative data from published studies, and visualizations of the implicated signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on C. elegans.

Table 1: Effect of this compound on C. elegans Lifespan

This compound ConcentrationLifespan Extension (%)Reference StrainFood SourceTemperature (°C)Reference
10 µMDose-dependent increaseWild-type N2E. coli OP5020[3]
30 µMDose-dependent increaseWild-type N2E. coli OP5020[3]
50 µM45.4Wild-type N2E. coli OP5020[3]

Table 2: Effect of this compound on C. elegans Healthspan and Stress Resistance

AssayThis compound ConcentrationObserved EffectReference StrainAge of WormsReference
Pharyngeal Pumping50 µMSignificant improvement in aging wormsWild-type N2Day 7 and 14 adults[3]
Motility (Thrashing)50 µMRobust improvement in aging wormsWild-type N2Day 8 adults[3][9]
Oxidative Stress Resistance (Paraquat)Not SpecifiedIncreased survival under oxidative stressWild-type N2Not Specified[10]

Key Experiments and Methodologies

C. elegans Lifespan Assay

This protocol is designed to assess the effect of this compound on the lifespan of C. elegans.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 bacteria

  • This compound stock solution (in DMSO)

  • 5-fluoro-2'-deoxyuridine (FUDR) solution (to prevent progeny growth)

  • M9 buffer

  • Platinum wire worm pick

  • Stereomicroscope

  • 20°C incubator

Protocol:

  • Preparation of this compound Plates:

    • Prepare NGM agar and cool to ~55°C.

    • Add this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 10, 30, 50 µM). Also prepare control plates with the corresponding concentration of DMSO (vehicle).

    • Pour the agar into petri plates and allow them to solidify.

    • Seed the plates with a lawn of E. coli OP50 and allow the bacteria to grow overnight at room temperature.

    • Add FUDR to the plates to a final concentration of 50 µM to prevent the growth of progeny.[11]

  • Synchronization of Worms:

    • Bleach gravid adult worms to obtain a synchronized population of eggs.

    • Allow the eggs to hatch in M9 buffer without food to obtain a synchronized L1 larval population.

  • Lifespan Assay:

    • Transfer synchronized L1 larvae to the prepared NGM plates (control and this compound-containing).

    • Incubate the plates at 20°C.[12]

    • Starting from the first day of adulthood, score the worms every other day for survival. A worm is considered dead if it does not respond to a gentle touch with a platinum wire pick.[12]

    • Transfer the worms to fresh plates every 2-3 days to avoid contamination and ensure a consistent supply of this compound.

    • Censor worms that crawl off the agar, have a "bag of worms" phenotype (internal hatching), or die from vulval rupture.

  • Data Analysis:

    • Record the number of live and dead worms at each time point.

    • Generate survival curves using Kaplan-Meier analysis and compare the lifespan of this compound-treated worms to the control group using the log-rank test.

Oxidative Stress Resistance Assay

This assay evaluates the ability of this compound to protect C. elegans from oxidative damage induced by paraquat.

Materials:

  • NGM plates with or without this compound, seeded with E. coli OP50

  • Synchronized young adult C. elegans (as prepared for the lifespan assay)

  • Paraquat (methyl viologen) solution

  • M9 buffer

  • Stereomicroscope

Protocol:

  • Worm Preparation:

    • Grow synchronized worms on control and this compound-containing NGM plates until they reach the young adult stage.

  • Paraquat Exposure:

    • Prepare NGM plates containing a final concentration of paraquat (e.g., 4 mM).[13]

    • Transfer the young adult worms from their respective preparatory plates (control or this compound) to the paraquat-containing plates.

  • Survival Scoring:

    • Incubate the plates at 20°C.

    • Score the worms for survival at regular intervals (e.g., every 2-4 hours) by checking for movement in response to touch.[14]

  • Data Analysis:

    • Calculate the percentage of surviving worms at each time point.

    • Compare the survival curves of this compound-treated and control worms under paraquat-induced stress.

Motility (Thrashing) Assay

This assay measures the effect of this compound on the age-related decline in muscle function.

Materials:

  • NGM plates with or without this compound, seeded with E. coli OP50

  • Synchronized C. elegans of different ages (e.g., Day 1, Day 5, Day 10 of adulthood)

  • M9 buffer

  • Microscope slide

  • Stereomicroscope with video recording capabilities (optional)

Protocol:

  • Worm Preparation:

    • Grow synchronized worms on control and this compound-containing NGM plates and age them to the desired time points.

  • Thrashing Assay:

    • Place a single worm in a drop of M9 buffer on a microscope slide.[9]

    • Allow the worm to acclimatize for a short period (e.g., 30 seconds).

    • Count the number of thrashes (a complete change in the direction of bending at the mid-body) in a defined period (e.g., 30 or 60 seconds).[9]

    • Repeat for a statistically significant number of worms from each condition.

  • Data Analysis:

    • Calculate the average thrashing rate for each group.

    • Compare the motility of this compound-treated worms to control worms at different ages using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in C. elegans and a typical experimental workflow.

UrolithinA_Signaling_Pathway UrolithinA This compound Mitophagy Mitophagy Induction UrolithinA->Mitophagy Calcium Intracellular Ca2+ Signaling UrolithinA->Calcium Mitochondria Removal of Damaged Mitochondria Mitophagy->Mitochondria Lifespan Lifespan Extension Mitochondria->Lifespan Healthspan Improved Healthspan (Motility, Pharyngeal Pumping) Mitochondria->Healthspan Calcium->Mitophagy SKN1 SKN-1/Nrf2 Activation Calcium->SKN1 MitoBiogenesis Mitochondrial Biogenesis SKN1->MitoBiogenesis MitoBiogenesis->Lifespan

Caption: this compound signaling pathway in C. elegans.

Experimental_Workflow start Start: Synchronized C. elegans Population treatment Treatment with this compound (and Vehicle Control) start->treatment lifespan Lifespan Assay treatment->lifespan healthspan Healthspan Assays treatment->healthspan stress Oxidative Stress Resistance Assay treatment->stress analysis Data Analysis and Interpretation lifespan->analysis motility Motility (Thrashing) Assay healthspan->motility pharyngeal Pharyngeal Pumping Assay healthspan->pharyngeal stress->analysis motility->analysis pharyngeal->analysis

Caption: Experimental workflow for this compound studies in C. elegans.

UrolithinA_Interacting_Pathways UrolithinA This compound Mitophagy Mitophagy UrolithinA->Mitophagy IIS Insulin/IGF-1 Signaling (DAF-2) Mitophagy->IIS potential crosstalk DR Dietary Restriction (eat-2) Mitophagy->DR potential crosstalk Longevity Longevity Mitophagy->Longevity DAF16 DAF-16/FOXO IIS->DAF16 inhibits DAF16->Longevity DR->Longevity

Caption: Interacting pathways in this compound-mediated longevity.

References

Designing Clinical Trials for Urolithin A Supplementation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and implementing clinical trials for Urolithin A (UA) supplementation. The protocols outlined below are based on findings from preclinical and clinical research, offering a framework for assessing the safety, bioavailability, and efficacy of UA in various populations.

Introduction to this compound and its Mechanism of Action

This compound is a natural metabolite produced by the gut microbiota from ellagitannins, which are found in foods like pomegranates, berries, and nuts.[1][2] Not all individuals have the necessary gut microflora to produce UA, making direct supplementation a more reliable method for achieving therapeutic levels.[3] Preclinical and clinical studies have shown that this compound plays a crucial role in cellular health by inducing mitophagy, the selective removal of damaged mitochondria.[1][4] This process is vital for maintaining mitochondrial function, which can decline with age.[1][5] By stimulating mitophagy, UA has been shown to improve muscle function and reduce inflammation.[6][7]

The primary mechanism of action for this compound involves the activation of pathways that regulate mitochondrial quality control.[8] It has been shown to activate the PINK1/Parkin signaling pathway, which is essential for tagging damaged mitochondria for removal.[8] Additionally, this compound can stimulate the Nrf2 signaling pathway, leading to an upregulation of antioxidant enzymes.[9]

Signaling Pathway of this compound-Induced Mitophagy

The following diagram illustrates the key signaling pathways activated by this compound to induce mitophagy and improve mitochondrial function.

UrolithinA_Pathway UrolithinA This compound AMPK AMPK Activation UrolithinA->AMPK SIRT1 SIRT1 Activation UrolithinA->SIRT1 Nrf2 Nrf2 Activation UrolithinA->Nrf2 PGC1a PGC-1α Upregulation AMPK->PGC1a Mitophagy Mitophagy Induction AMPK->Mitophagy SIRT1->PGC1a PINK1_Parkin PINK1/Parkin Pathway SIRT1->PINK1_Parkin MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis MitochondrialFunction Improved Mitochondrial Function Mitophagy->MitochondrialFunction MitochondrialBiogenesis->MitochondrialFunction PINK1_Parkin->Mitophagy AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse

Caption: this compound signaling pathway for mitophagy and mitochondrial health.

Clinical Trial Design and Endpoints

Based on existing clinical data, a randomized, double-blind, placebo-controlled trial design is recommended. Key considerations for the trial design include participant population, dosage, duration, and selection of appropriate endpoints.

Participant Population

Clinical trials have investigated this compound in various populations, including healthy elderly individuals, middle-aged adults, and individuals with conditions related to muscle decline.[6][10][11] The choice of population will depend on the specific research question.

Dosage and Administration

Oral supplementation with this compound has been shown to be safe and well-tolerated at doses ranging from 250 mg to 1000 mg per day.[12][13] A dose-response relationship has been observed, with higher doses often yielding more significant effects.[6][13]

Primary and Secondary Endpoints

The selection of endpoints should align with the proposed benefits of this compound.

Primary Endpoints:

  • Change in Muscle Strength: Isokinetic dynamometry to measure hamstring and quadriceps strength.[6]

  • Change in Muscle Endurance: Repetitions to fatigue for specific muscle groups (e.g., first dorsal interosseus and tibialis anterior).[10]

Secondary Endpoints:

  • Physical Performance: 6-Minute Walk Test (6MWT) to assess functional exercise capacity.[6][10]

  • Mitochondrial Function: Measurement of maximal ATP production in skeletal muscle via magnetic resonance spectroscopy.[10]

  • Biomarkers of Mitochondrial Health: Plasma levels of acylcarnitines.[6]

  • Inflammatory Markers: Plasma levels of C-reactive protein (CRP) and other cytokines (e.g., IL-6, TNF-α).[6][14]

  • Mitophagy Markers in Muscle Tissue: Expression of proteins related to mitophagy (e.g., PINK1, Parkin) in skeletal muscle biopsies.[6]

  • Safety and Tolerability: Monitoring of adverse events.[6][10]

Summary of Quantitative Data from Key Clinical Trials

The following tables summarize the key quantitative outcomes from two significant clinical trials investigating this compound supplementation.

Table 1: NCT03464500 - this compound in Middle-Aged Adults (40-64 years)[6][15]
Outcome MeasurePlacebo Group (n=30)This compound 500 mg Group (n=29)This compound 1000 mg Group (n=30)
Change in Hamstring Strength (Peak Torque, Nm) -+12% (p=0.027 vs placebo)+9.8% (p=0.029 vs placebo)
Change in Knee Flexion Strength (Max Torque, Nm) -+10.6% (p=0.017 vs placebo)+10.5% (p=0.022 vs placebo)
Change in 6-Minute Walk Test Distance (m) -No significant change+33.43 m (p=0.098 vs placebo)
Change in Peak VO2 (ml/kg/min) -No significant changeClinically meaningful improvement
Change in Plasma Acylcarnitines -Significant reduction-
Change in C-Reactive Protein (CRP) --Significant reduction
Table 2: NCT03283462 - this compound in Older Adults (65-90 years)[10][16]
Outcome MeasurePlacebo Group (n=33)This compound 1000 mg Group (n=33)
Change in 6-Minute Walk Test Distance (m) +42.5 m+60.8 m (Not significant vs placebo)
Change in Muscle Endurance (FDI, # contractions) +11.6+95.3 (Significant vs placebo)
Change in Muscle Endurance (TA, # contractions) +5.7+41.4 (Significant vs placebo)
Change in Maximal ATP Production (FDI, mM/s) +0.06+0.07 (Not significant vs placebo)
Change in Plasma Acylcarnitines IncreaseDecrease (Significant vs placebo)
Change in Plasma Ceramides IncreaseDecrease (Significant vs placebo)
Change in C-Reactive Protein (CRP) IncreaseDecrease (Significant vs placebo)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol for 6-Minute Walk Test (6MWT)

The 6MWT is a practical and well-tolerated test of functional exercise capacity.[15][16][17][18][19]

Equipment:

  • Stopwatch

  • Measuring wheel to mark a 30-meter course

  • Cones to mark the turnaround points

  • Chair for resting

  • Pulse oximeter

  • Borg Scale for rating perceived exertion

Procedure:

  • The test should be conducted indoors on a flat, straight corridor of at least 30 meters. Mark the course with cones.

  • The participant should rest in a chair for at least 10 minutes before the test.

  • Record baseline heart rate, blood pressure, and oxygen saturation.

  • Instruct the participant to walk as far as possible for 6 minutes without running. They are allowed to slow down, stop, and rest if necessary.

  • Start the timer as soon as the participant begins walking.

  • Provide standardized encouragement at regular intervals (e.g., "You are doing well. You have 5 minutes to go.").

  • At the end of 6 minutes, instruct the participant to stop. Record the total distance walked.

  • Immediately after the test, record heart rate, blood pressure, oxygen saturation, and the participant's rating of perceived exertion using the Borg Scale.

Protocol for Measuring Mitochondrial Respiration in Skeletal Muscle Biopsies

This protocol describes the measurement of mitochondrial respiration in permeabilized muscle fibers using high-resolution respirometry.[20][21][22]

Equipment:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Microbalance

  • Forceps and sharp needles

  • Saponin for permeabilization

  • Respiration medium (e.g., MiR05)

  • Substrates and inhibitors (e.g., pyruvate, malate, ADP, succinate, cytochrome c, rotenone)

Procedure:

  • Muscle Biopsy: Obtain a skeletal muscle biopsy (e.g., from the vastus lateralis) under local anesthesia.

  • Fiber Preparation: Immediately place the biopsy sample in ice-cold preservation medium (e.g., BIOPS). Manually separate the muscle fibers using fine forceps under a microscope.

  • Permeabilization: Permeabilize the muscle fibers with saponin to make the cell membrane permeable while keeping the mitochondrial membranes intact.

  • Respirometry:

    • Calibrate the respirometer according to the manufacturer's instructions.

    • Add the permeabilized muscle fibers to the respirometer chambers containing respiration medium.

    • Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess different respiratory states. A typical protocol involves the sequential addition of:

      • Pyruvate and malate (to assess Complex I-linked respiration).

      • ADP (to measure oxidative phosphorylation capacity).

      • Succinate (to assess Complex I and II-linked respiration).

      • Cytochrome c (to test for outer mitochondrial membrane integrity).

      • Rotenone (to inhibit Complex I).

      • An uncoupler like FCCP (to measure electron transport system capacity).

  • Data Analysis: Normalize the oxygen consumption rates to the muscle fiber wet weight.

Experimental Workflow for Muscle Biopsy Analysis

Biopsy_Workflow Start Muscle Biopsy (Vastus Lateralis) Preparation Fiber Preparation & Permeabilization Start->Preparation Respirometry High-Resolution Respirometry Preparation->Respirometry SUIT SUIT Protocol (Substrates & Inhibitors) Respirometry->SUIT DataAnalysis Data Analysis (Oxygen Consumption Rate) SUIT->DataAnalysis End Assessment of Mitochondrial Function DataAnalysis->End

Caption: Workflow for mitochondrial respiration analysis from muscle biopsies.

Protocol for Analysis of Plasma Biomarkers

Sample Collection and Processing:

  • Collect whole blood samples in EDTA-containing tubes.

  • Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquot the plasma into cryovials and store at -80°C until analysis.

Analysis of Acylcarnitines:

  • Acylcarnitines can be quantified using tandem mass spectrometry (MS/MS). This method allows for the simultaneous measurement of a wide range of acylcarnitine species.

Analysis of C-Reactive Protein (CRP):

  • High-sensitivity CRP (hs-CRP) can be measured using a standard immunoturbidimetric assay on a clinical chemistry analyzer. The result is typically reported in mg/L.[23]

Safety and Tolerability

Across multiple clinical trials, this compound has demonstrated a favorable safety profile.[12][13][24] No serious adverse events related to UA supplementation have been reported.[6][10] The incidence of non-serious adverse events is generally comparable between the this compound and placebo groups.[6]

Conclusion

The provided application notes and protocols offer a robust framework for designing and conducting clinical trials to evaluate the efficacy of this compound supplementation. By utilizing standardized methodologies and validated endpoints, researchers can generate high-quality data to further elucidate the therapeutic potential of this promising compound in improving muscle and mitochondrial health. Future studies should continue to explore the long-term effects of this compound and its potential applications in various age-related conditions.

References

Application Notes and Protocols: Measuring Urolithin A Cytotoxicity in Cancer Cells using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin A, a metabolite produced by the gut microbiota from ellagitannins found in pomegranates, berries, and walnuts, has garnered significant attention for its potential anticancer properties.[1][2] It has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest, apoptosis, and autophagy.[3][4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This application note provides a detailed protocol for utilizing the MTT assay to quantify the cytotoxic effects of this compound on cancer cells and summarizes key findings from existing research.

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of this compound's cytotoxic effects.[8]

Data Presentation

This compound Cytotoxicity (IC50 values) in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in different cancer cell lines, as determined by the MTT assay.

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)Reference
Colorectal CancerHCT116~39.248[4]
Colorectal CancerHCT116~19.672[4]
Colorectal CancerSW480Not explicitly stated, significant inhibition at 25-200 µM24, 48[3]
Colorectal CancerHT29Not explicitly stated, significant inhibition at 25-200 µM24, 48[3]
Colorectal CancerSW620Not explicitly stated, significant inhibition at 25-200 µM24, 48[3]
LeukemiaJurkat~2548[9][10]
LeukemiaK562~2548[9][10]
Nasopharyngeal CarcinomaCNE134.72Not Specified[11]
Nasopharyngeal CarcinomaCNE244.91Not Specified[11]
Pancreatic CancerMiaPaCa2, PANC1, AsPC1, etc.Dose-dependent inhibition observedNot Specified[12]

Experimental Protocols

Detailed Methodology for MTT Assay with this compound

This protocol outlines the steps for determining the cytotoxicity of this compound against a cancer cell line of interest.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution prepared in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[7]

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom microplates[13]

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[13]

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is above 90%.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.[14][15]

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.[16]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations should span a range that is expected to include the IC50 value (e.g., 0, 10, 25, 50, 100, 200 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6][13]

    • Incubate the plate for 3-4 hours at 37°C in a humidified incubator.[6] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6][13]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.[17]

Mandatory Visualization

Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis cell_seeding Seed Cancer Cells in 96-well plate treatment Treat cells with This compound (24-72h) cell_seeding->treatment urolithin_prep Prepare this compound serial dilutions urolithin_prep->treatment mtt_addition Add MTT solution (0.5 mg/mL) treatment->mtt_addition incubation Incubate for 3-4 hours (37°C, 5% CO2) mtt_addition->incubation solubilization Solubilize Formazan crystals with DMSO incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Viability and IC50 value read_absorbance->data_analysis

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.

Signaling Pathways Modulated by this compound

UrolithinA_Signaling Signaling Pathways Modulated by this compound in Cancer Cells cluster_pi3k PI3K/AKT/mTOR Pathway cluster_p53 p53 Pathway cluster_apoptosis Apoptosis Pathway cluster_ros Oxidative Stress UrolithinA This compound PI3K PI3K UrolithinA->PI3K p53 p53 UrolithinA->p53 Bcl2 Bcl-2 UrolithinA->Bcl2 downregulates Bax Bax UrolithinA->Bax upregulates ROS ROS Production UrolithinA->ROS AKT AKT PI3K->AKT inhibits mTOR mTOR AKT->mTOR inhibits Proliferation Cell Proliferation mTOR->Proliferation inhibits p21 p21 p53->p21 activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Caspases Caspases Bcl2->Caspases inhibits Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis ROS->Apoptosis CellCycleArrest->Proliferation inhibits Apoptosis->Proliferation inhibits

Caption: this compound's impact on key cancer cell signaling pathways.

Discussion

This compound exhibits a dose- and time-dependent cytotoxic effect on a variety of cancer cell lines.[3] The underlying mechanisms are multifaceted, involving the modulation of several key signaling pathways critical for cancer cell survival and proliferation.

This compound has been shown to inhibit the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[1][12][18] By downregulating this pathway, this compound can effectively halt cancer cell progression. Furthermore, this compound can induce cell cycle arrest, often through the upregulation of tumor suppressor proteins like p53 and its downstream target p21.[3][4]

Induction of apoptosis is another key mechanism of this compound's anticancer activity. It has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases and the execution of the apoptotic program. Additionally, this compound can induce the production of reactive oxygen species (ROS) in cancer cells, which can further contribute to oxidative stress-induced apoptosis.[3]

In some cancer types, such as oral squamous cell carcinoma, this compound has been found to induce endoplasmic reticulum stress, which in turn inhibits the AKT and mTOR signaling pathways, leading to cell death.[19] It also shows potential in overcoming drug resistance by inhibiting drug efflux pumps.[1]

Conclusion

The MTT assay is a reliable and straightforward method for evaluating the cytotoxic effects of this compound on cancer cells. The data consistently demonstrates that this compound possesses significant anticancer properties across a range of cancer types, mediated through the modulation of critical signaling pathways that govern cell proliferation, survival, and death. These findings underscore the potential of this compound as a therapeutic agent in cancer treatment and prevention. Further research, including in vivo studies, is warranted to fully elucidate its clinical utility.

References

Application Notes: Urolithin A as a COX-2 Inhibitor for Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Urolithin A is a natural metabolite produced by the gut microbiota from ellagitannins, which are polyphenols found in foods like pomegranates, berries, and walnuts[1][2]. Emerging research has highlighted its potent anti-inflammatory, antioxidant, and anti-aging properties[3]. A key mechanism underlying its anti-inflammatory effects is the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade[4][5]. COX-2 is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever[4][5]. By downregulating COX-2 expression and activity, this compound effectively reduces the production of these inflammatory mediators[4][6][7]. These application notes provide a detailed overview of the signaling pathways involved and protocols for assessing the COX-2 inhibitory potential of this compound.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways that regulate the expression of COX-2 and other inflammatory mediators. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

1. Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation[8]. In response to inflammatory stimuli like lipopolysaccharide (LPS) or interleukin-1β (IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65 subunit to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including COX-2[7][9]. This compound has been shown to prevent the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB p65 and suppressing COX-2 expression[9][10].

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (LPS, IL-1β) Receptor TLR / IL-1R LPS->Receptor Binds IKK IKK Receptor->IKK Activates NFkB_inactive NF-κB (p65/p50)-IκBα IKK->NFkB_inactive Phosphorylates IκBα IkBa p-IκBα NFkB_inactive->IkBa IκBα Degradation NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocation UrolithinA This compound UrolithinA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds COX2 COX-2 Gene Transcription DNA->COX2

Caption: this compound inhibition of the NF-κB signaling pathway.

2. Attenuation of MAPK Pathways

The MAPK family, including ERK1/2, JNK, and p38, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression.[11] Inflammatory stimuli trigger a phosphorylation cascade that activates these MAPKs.[11] Activated MAPKs can, in turn, activate transcription factors like AP-1, leading to the expression of inflammatory genes such as COX-2 and various cytokines.[12] Studies demonstrate that this compound can significantly suppress the phosphorylation of ERK, JNK, and p38 in a concentration-dependent manner, thereby attenuating the inflammatory response.[9][11][13]

MAPK_Pathway cluster_mapk MAPK Cascade LPS Inflammatory Stimulus (LPS, IL-1β) Upstream Upstream Kinases LPS->Upstream p38 p-p38 Upstream->p38 ERK p-ERK1/2 Upstream->ERK JNK p-JNK Upstream->JNK AP1 AP-1 Activation p38->AP1 ERK->AP1 JNK->AP1 Nucleus Nuclear Translocation AP1->Nucleus Genes Transcription of Inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Genes UrolithinA This compound UrolithinA->p38 Inhibits UrolithinA->ERK UrolithinA->JNK

Caption: this compound attenuation of the MAPK signaling pathway.

Quantitative Data Summary

The efficacy of this compound as a COX-2 inhibitor and anti-inflammatory agent has been quantified in several studies. The data below summarizes its inhibitory concentration and effects on key inflammatory markers.

Table 1: COX-2 Inhibitory Activity of this compound

Compound Target IC50 Value Assay System Reference

| this compound | COX-2 | 44.04 µg/mL (~193 µM) | In vitro enzymatic assay |[4][5] |

Table 2: Anti-Inflammatory Effects of this compound in Cell-Based Assays

Parameter Measured Effect of this compound Cell Type Stimulus Reference
PGE2 Production Significantly inhibited Colon fibroblasts, Chondrocytes IL-1β [4][7]
COX-2 mRNA Expression Downregulated Colon fibroblasts, BV2 microglia IL-1β, LPS [6][7][9]
COX-2 Protein Levels Downregulated Colon fibroblasts, RAW264.7 cells IL-1β, Poly(I:C) [3][6][7]
TNF-α Production Decreased RAW264.7 cells, BV2 microglia Poly(I:C), LPS [3][9]
IL-6 Production Suppressed BV2 microglia LPS [9]

| iNOS Expression | Downregulated | RAW264.7 cells, BV2 microglia | Poly(I:C), LPS |[3][9] |

Experimental Protocols

Protocol 1: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol describes a direct enzymatic assay to determine the IC50 of this compound on purified recombinant human COX-2. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2 activity.

protocol_1 A Prepare Reagents: - COX Assay Buffer - COX Probe & Cofactor - this compound dilutions - Celecoxib (Control) B Add 10 µL of this compound, control, or solvent to wells of a 96-well plate. A->B D Add 80 µL of Reaction Mix to each well and incubate for 10 min at 25°C. B->D C Prepare Reaction Mix: - Assay Buffer - COX Probe - COX Cofactor - Recombinant COX-2 Enzyme C->D E Initiate Reaction: Add 10 µL of Arachidonic Acid solution to all wells. D->E F Measure fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 min. E->F G Calculate % Inhibition and determine IC50 value for this compound. F->G protocol_2 A Seed RAW264.7 cells in culture plates and allow to adhere overnight. B Pre-treat cells with various concentrations of this compound for 1-2 hours. A->B C Induce Inflammation: Stimulate cells with LPS (e.g., 1 µg/mL). B->C D Incubate for a defined period (e.g., 24 hours). C->D E Collect supernatant to measure PGE2 and cytokine levels via ELISA. D->E F Lyse remaining cells to extract protein or RNA. D->F G Analyze COX-2 levels via Western Blot (protein) or qRT-PCR (mRNA). F->G

References

Application Notes: Investigating the Anti-Metastatic Potential of Urolithin A using the Transwell Migration Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Urolithin A (UA) is a natural metabolite produced by the gut microbiota from ellagitannins, which are polyphenols abundant in foods such as pomegranates, berries, and walnuts.[1][2][3] Emerging research has identified this compound as a compelling anti-cancer agent, demonstrating its ability to inhibit cancer cell proliferation, induce apoptosis, and restrict tumor progression.[1][2] A crucial aspect of its anti-cancer activity is its potential to inhibit cell migration and invasion, key processes in cancer metastasis.[1][4]

The Transwell migration assay, or Boyden chamber assay, is a robust and widely used in vitro method for quantifying the migratory and invasive potential of cancer cells. This application note provides an overview of the use of the Transwell assay to evaluate the efficacy of this compound in preventing cancer cell motility and outlines a detailed protocol for researchers.

Principle of the Transwell Migration Assay

The assay utilizes a two-chamber system separated by a microporous polycarbonate membrane. Cancer cells are seeded into the upper chamber in a serum-free medium. The lower chamber contains a medium supplemented with a chemoattractant, typically fetal bovine serum (FBS), which stimulates cell movement.[5][6]

  • For Migration Assays: Cells migrate through the pores of the membrane toward the chemoattractant in the lower chamber.

  • For Invasion Assays: The membrane is coated with a layer of basement membrane extract (e.g., Matrigel), which mimics the extracellular matrix. In this setup, cells must actively degrade the matrix before they can migrate through the pores.

After a defined incubation period, non-migrated cells are removed from the upper surface of the membrane. The cells that have successfully traversed the membrane and attached to the lower surface are fixed, stained, and quantified. A reduction in the number of stained cells in this compound-treated wells compared to control wells indicates an inhibitory effect on migration or invasion.

Applications in this compound Cancer Research

The Transwell assay is instrumental in quantifying the anti-metastatic effects of this compound across various cancer types. Studies have consistently shown that this compound can dose-dependently inhibit the migration and invasion of numerous cancer cell lines.[4][7] This inhibition is often linked to this compound's ability to modulate key signaling pathways involved in metastasis, such as the Epithelial-Mesenchymal Transition (EMT).[4][7][8] By suppressing EMT, this compound can reverse the transition of stationary epithelial cells into motile mesenchymal cells, thereby reducing their migratory capacity.[4]

Data Presentation: Efficacy of this compound on Cancer Cell Migration & Invasion

The following table summarizes published data on the inhibitory effects of this compound as measured by Transwell or equivalent migration/invasion assays.

Cancer TypeCell Line(s)This compound ConcentrationKey Findings & Observed Effects
Colorectal Cancer SW6200.05 µMSignificantly decreased cell migration by 35.2% after 48 hours.[5]
Colorectal Cancer HT29, SW480, SW620100 µMMarkedly inhibited cell migration and reduced the expression of matrix metalloproteinases MMP1 and MMP2.[9][10][11]
Lung Cancer A549, H46010 µM, 20 µMShowed a dose-dependent inhibition of cell migration and invasion.[4][7]
Nasopharyngeal Carcinoma CNE1, CNE220 - 60 µMEffectively inhibited cell migration and invasion in a dose-dependent manner.[6]
Glioblastoma U251, U118 MGNot SpecifiedExerted significant anticancer activity by inhibiting glioblastoma cell migration and invasion.[1]
Osteosarcoma Not SpecifiedNot SpecifiedSignificantly inhibited the migration and invasion of osteosarcoma cells, linked to reduced MMP2 and MMP9 activity.[12]
Endometrial Cancer Ishikawa20 µMLed to a disruption of actin polymerization, which is essential for cell migration.[13][14]

Experimental Protocols

Protocol 1: Transwell Cell Migration Assay

This protocol details the steps to assess the effect of this compound on cancer cell migration.

Materials

  • 24-well plates

  • Transwell inserts with 8.0 µm pore polycarbonate membranes

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)

  • Serum-free cell culture medium

  • This compound (stock solution prepared in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 100% Methanol, cold

  • Staining Solution: 0.5% Crystal Violet in 25% Methanol

  • Sterile cotton swabs

  • Inverted microscope

Methodology

  • Cell Preparation:

    • Culture cells to ~80% confluency.

    • The day before the assay, starve the cells by replacing the complete medium with a serum-free or low-serum (0.5%) medium for 18-24 hours.

    • On the day of the assay, harvest cells using trypsin, wash with PBS, and resuspend them in serum-free medium at a concentration of 2–5 × 10⁵ cells/mL.

  • Assay Setup:

    • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chambers of the 24-well plate.[5]

    • Place the Transwell inserts into the wells.

    • Add 200 µL of the cell suspension to the upper chamber of each insert.

    • Add the desired concentrations of this compound (e.g., 0, 10, 20, 50 µM) or vehicle control (DMSO) to the upper chambers. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.1%).

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period suitable for the cell line's migration rate (typically 4-24 hours).[5][6]

  • Fixation and Staining:

    • After incubation, carefully remove the inserts from the wells.

    • Use a cotton swab to gently remove the non-migrated cells and medium from the upper surface of the membrane.[5]

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in cold 100% methanol for 15 minutes.

    • Allow the inserts to air dry completely.

    • Stain the cells by immersing the inserts in 0.5% Crystal Violet solution for 20 minutes.[5]

  • Quantification:

    • Gently wash the inserts in a beaker of water to remove excess stain.

    • Once dry, visualize the stained cells under an inverted microscope.

    • Count the number of migrated cells in 3-5 random high-power fields for each insert.

    • Calculate the average number of migrated cells per field. The results can be expressed as a percentage of migration relative to the vehicle control.

Protocol 2: Transwell Cell Invasion Assay

This protocol is a modification of the migration assay to assess the effect of this compound on the invasive capacity of cancer cells.

Modifications from Migration Protocol:

  • Matrigel Coating: Before the experiment, the Transwell inserts must be coated with a basement membrane extract.

    • Thaw Matrigel (or a similar product) on ice overnight.

    • Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions.

    • Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each insert, ensuring the membrane is evenly coated.

    • Incubate the inserts at 37°C for at least 4-6 hours to allow the gel to solidify.

  • Incubation Time: Invasion assays typically require longer incubation times than migration assays (e.g., 24-48 hours) to allow cells sufficient time to degrade the matrix and migrate through the pores.

  • Procedure: The rest of the procedure (cell seeding, treatment, fixation, staining, and quantification) is identical to the migration assay protocol.

Visualizations

Transwell_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_processing Processing & Analysis p1 Starve Cells in Serum-Free Medium p2 Resuspend Cells in Serum-Free Medium p1->p2 a1 Add Chemoattractant (e.g., 10% FBS) to Lower Chamber a2 Seed Cell Suspension in Upper Chamber a1->a2 a3 Add this compound or Vehicle Control to Upper Chamber a2->a3 proc1 Incubate Plate (4-24 hours) a3->proc1 proc2 Remove Non-Migrated Cells from Top proc1->proc2 proc3 Fix Migrated Cells (Methanol) proc2->proc3 proc4 Stain Migrated Cells (Crystal Violet) proc3->proc4 proc5 Count Stained Cells via Microscopy proc4->proc5

UrolithinA_EMT_Pathway cluster_markers EMT Marker Expression UA This compound p53_mdm2 p53-MDM2 Interaction UA->p53_mdm2 Disrupts Snail_ub Snail Ubiquitination & Degradation p53_mdm2->Snail_ub Leads to Snail Snail Expression Snail_ub->Snail Ecad E-cadherin (Epithelial Marker) Snail->Ecad Represses Ncad N-cadherin (Mesenchymal Marker) Snail->Ncad Promotes Vim Vimentin (Mesenchymal Marker) Snail->Vim Promotes Outcome Inhibition of EMT & Reduced Cell Migration/Invasion Ecad->Outcome Ncad->Outcome Vim->Outcome

References

Application Notes and Protocols for Measuring Mitochondrial Respiration in Response to Urolithin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin A (UA) is a natural gut metabolite derived from dietary ellagitannins found in pomegranates, berries, and nuts. Emerging research has highlighted its significant role in enhancing mitochondrial function, primarily through the stimulation of mitophagy—a cellular process that selectively removes damaged mitochondria—and the promotion of mitochondrial biogenesis.[1][2] These dual actions of this compound lead to an overall improvement in cellular bioenergetics, making it a compound of interest for aging-related research, neurodegenerative diseases, and metabolic disorders.[3][4]

These application notes provide detailed protocols for measuring the effects of this compound on mitochondrial respiration using two common platforms: the Agilent Seahorse XF Analyzer and the Oroboros O2k High-Resolution Respirometer. The provided methodologies, data tables, and signaling pathway diagrams are intended to guide researchers in designing and executing robust experiments to investigate the bioenergetic effects of this compound.

Data Presentation: Effects of this compound on Mitochondrial Respiration

The following tables summarize quantitative data from various studies on the impact of this compound on key parameters of mitochondrial respiration.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in Human Chondrocytes [5]

TreatmentBasal Respiration (pmol/min)Maximal Respiration (pmol/min)ATP-Linked Respiration (pmol/min)
Control100% (Normalized)100% (Normalized)100% (Normalized)
This compound (6.25 µM)Significantly IncreasedSignificantly IncreasedSignificantly Increased
This compound (12 µM)Significantly IncreasedSignificantly IncreasedNo Significant Change

Table 2: Effect of this compound on Mitochondrial Respiration in SH-SY5Y-APP695 Cells [3]

TreatmentEndogenous Respiration (pmol O₂/s/10⁶ cells)Uncoupled Complex II Respiration (pmol O₂/s/10⁶ cells)Uncoupled Complex IV Respiration (pmol O₂/s/10⁶ cells)
Control~25~30~40
This compound (1 µM)No Significant ChangeSignificantly Reduced (p = 0.043)Significantly Reduced (p = 0.042)

Signaling Pathways

This compound-Induced Mitophagy

This compound initiates mitophagy, the selective degradation of dysfunctional mitochondria, through the activation of several key signaling pathways. This process is crucial for maintaining mitochondrial quality control. The primary mechanism involves the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mammalian target of rapamycin (mTOR) pathway.[6][7] Activated AMPK can phosphorylate and activate Unc-51 like autophagy activating kinase 1 (ULK1), a critical initiator of autophagy.[8] Concurrently, mTOR inhibition relieves its suppression of the ULK1 complex, further promoting mitophagy. This compound has also been shown to upregulate the expression of PINK1 and Parkin, proteins essential for tagging damaged mitochondria for removal.[6]

UrolithinA_Mitophagy UA This compound AMPK AMPK UA->AMPK mTOR mTOR UA->mTOR PINK1_Parkin PINK1/Parkin Pathway UA->PINK1_Parkin ULK1 ULK1 Complex AMPK->ULK1 mTOR->ULK1 Mitophagy Mitophagy ULK1->Mitophagy PINK1_Parkin->Mitophagy DamagedMito Damaged Mitochondria DamagedMito->Mitophagy UrolithinA_Biogenesis UA This compound AMPK AMPK UA->AMPK PGC1a PGC-1α AMPK->PGC1a NRF1_2 NRF1, NRF2 PGC1a->NRF1_2 TFAM TFAM NRF1_2->TFAM mtDNA_rep mtDNA Replication & Transcription TFAM->mtDNA_rep MitoBiogenesis Mitochondrial Biogenesis mtDNA_rep->MitoBiogenesis Seahorse_Workflow start Seed Cells in Seahorse Plate treat Treat with this compound (e.g., 24 hours) start->treat prepare Prepare Cell Plate and Load Inhibitors treat->prepare hydrate Hydrate Sensor Cartridge (Overnight) hydrate->prepare run Run Seahorse XF Mito Stress Test prepare->run analyze Analyze OCR Data run->analyze Oroboros_Workflow start Culture and Treat Cells with this compound prepare Harvest and Resuspend Cells in Respiration Medium start->prepare permeabilize Add Cells to Chamber and Permeabilize prepare->permeabilize calibrate Calibrate Oroboros O2k calibrate->permeabilize suit Perform SUIT Protocol (Sequential Injections) permeabilize->suit analyze Analyze Oxygen Flux Data suit->analyze

References

Troubleshooting & Optimization

Overcoming low bioavailability of Urolithin A in studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving Urolithin A, with a specific focus on overcoming its inherently low bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a significant challenge in research?

A1: this compound (UA) is a bioactive metabolite produced by the human gut microbiota from the dietary polyphenols, ellagitannins (ETs) and ellagic acid (EA).[1][2][3] These precursors are abundant in foods like pomegranates, berries, and nuts.[2][4][5] The primary challenge is that UA is not found directly in food sources.[2] Its production is entirely dependent on the transformation of ETs and EA by specific gut bacteria.[2][4] This bioconversion process is highly variable among individuals, leading to inconsistent and often low systemic levels of UA, which complicates the interpretation of experimental results.[5]

Q2: What are the primary factors that influence the bioavailability of this compound?

A2: The bioavailability of this compound is influenced by several key factors:

  • Gut Microbiome Composition: The presence and abundance of specific bacterial strains, such as Gordonibacter urolithinfaciens, Gordonibacter pamelaeae, and certain Bifidobacterium species, are essential for the conversion of ellagic acid to urolithins.[2][6] The absence or low levels of these bacteria can lead to significantly reduced or no UA production.

  • Urolithin Metabotypes: Individuals can be classified into three main "metabotypes" based on their ability to produce urolithins. Metabotype A produces only UA, Metabotype B produces isothis compound and urolithin B in addition to UA, and Metabotype 0 cannot produce any detectable urolithins.[5] It is estimated that only about 40% of the population can effectively convert precursors into UA.[5]

  • Dietary Intake of Precursors: The amount of ellagitannin and ellagic acid-rich foods consumed is a prerequisite for UA production.[4] However, even with high intake, production is not guaranteed due to microbiome differences.

  • Host Factors: Individual variations such as age, genetics, and overall gut health can also impact the metabolic efficiency of UA production.[3][7]

Q3: Is direct supplementation with this compound a viable strategy to bypass the gut microbiota dependency?

A3: Yes, direct oral supplementation with synthetically produced this compound is the most effective strategy to overcome the variability imposed by the gut microbiome.[8] Clinical trials have demonstrated that direct administration of UA is safe and leads to significantly higher and more consistent plasma concentrations of UA and its conjugates compared to the intake of ellagitannin-rich foods like pomegranate juice.[1][9][10][11] This approach ensures that all subjects, regardless of their metabotype, receive a calibrated dose, leading to more reliable and reproducible experimental outcomes.[8][9]

Troubleshooting Guide for this compound Experiments

Issue 1: Undetectable or highly variable this compound levels in plasma or tissue samples after administering ellagitannin-rich extracts.

  • Possible Cause: The animal model or human subjects may belong to a low- or non-producing metabotype (Metabotype 0), lacking the necessary gut bacteria for the conversion of ellagic acid to this compound.

  • Troubleshooting Steps:

    • Switch to Direct this compound Supplementation: Administer a synthesized, pure form of this compound. This is the most direct way to ensure consistent exposure across all subjects. Clinical trials have successfully used single and multiple ascending doses from 250 mg to 2000 mg.[9][10]

    • Screen Subjects: If using precursors is essential to the study design, pre-screen human subjects or animal models to identify and select those with a this compound-producing metabotype (Metabotype A or B).

    • Modulate Gut Microbiota: Consider co-administration of prebiotics like Fructooligosaccharides (FOS) or Human Milk Oligosaccharides (HMOs) with the ellagitannin source, as these have been suggested to potentially enhance urolithin production.[1][12]

Issue 2: Poor solubility of this compound in aqueous buffers for in vitro experiments.

  • Possible Cause: this compound is a rigid, polycyclic aromatic compound with poor water solubility, which can hinder its application in cell culture and other aqueous-based assays.[13]

  • Troubleshooting Steps:

    • Use a Co-Solvent: Dissolve this compound in a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution before diluting it to the final concentration in your aqueous experimental medium.[14]

    • Utilize a Delivery System: For more advanced applications or to mimic in vivo delivery, consider encapsulating this compound in a nanoparticle or liposomal formulation to improve its dispersion and cellular uptake in aqueous environments.[15][16]

Issue 3: Low efficacy observed in vivo despite successful in vitro results.

  • Possible Cause: The low oral bioavailability of standard this compound powder may prevent it from reaching therapeutic concentrations in target tissues. A PBPK model predicted that only 3.8% of orally administered UA is absorbed, with the rest excreted.[17]

  • Troubleshooting Steps:

    • Employ Advanced Formulation Strategies: Increase the systemic exposure of this compound by using bioavailability-enhancing formulations. Options include polymer-lipid hybrid nanoparticles, solid lipid nanoparticles, or PEGylated liposomes, which have been shown to improve encapsulation efficiency, prolong circulation time, and enhance cellular uptake.[16][18][19][20]

    • Investigate Prodrugs: Synthesize and test this compound prodrugs, which are chemically modified versions designed to have better solubility and absorption characteristics. These compounds are then converted to the active this compound within the body.[21]

    • Verify Target Tissue Concentration: Use sensitive analytical methods like LC-MS/MS to quantify the concentration of this compound and its main metabolites (glucuronide and sulfate conjugates) in the target tissue to confirm that it is reaching the site of action.[1]

Advanced Strategies and Formulations to Enhance Bioavailability

To address the inherent challenges of this compound's low bioavailability, several advanced formulation strategies have been developed. These approaches aim to improve solubility, protect the molecule from degradation, and enhance its absorption and systemic circulation.

Formulation StrategyDescriptionKey AdvantagesReference
Polymer-Lipid Hybrid Nanoparticles (H-NPs) A core-shell nanostructure combining a lipid core with a polymer shell. This compound is encapsulated within this structure.Smaller particle size (~132 nm) and superior drug entrapment efficiency (~70%) compared to traditional polymeric or lipid nanoparticles.[18][19][18][19]
PEGylated Liposomes This compound is encapsulated within liposomes (vesicles made of a lipid bilayer) that are coated with Polyethylene Glycol (PEG).Increases in vivo circulation time by reducing clearance by the reticuloendothelial system. Pharmacokinetic studies showed a 4.58-fold increase in half-life (t1/2) and a 2.33-fold increase in the area under the curve (AUC) compared to free UA.[16][16]
Solid Lipid Nanoparticles (SLNs) Nanoparticles with a solid lipid core matrix that can encapsulate both hydrophobic and hydrophilic drugs.Can be functionalized (e.g., with folic acid-linked chitosan) for targeted delivery to specific tissues, potentially increasing efficacy and reducing off-target effects.[20][20]
Prodrugs Chemically modified versions of this compound, for example, through esterification of the hydroxyl groups.Designed to have increased water solubility and stability. They are hydrolyzed in the body to release the active this compound, enabling more efficient delivery to absorption sites in the digestive tract.[21][21]

Experimental Protocols

Protocol 1: Quantification of this compound and its Metabolites in Human Plasma via LC-MS

This protocol is adapted from methodologies described for analyzing urolithins in biological samples.[14]

  • Sample Preparation:

    • To 200 µL of human plasma in a 1.5 mL microcentrifuge tube, add 600 µL of an extraction solution consisting of acetonitrile with 2% formic acid.

    • Vortex the mixture for 10 minutes, followed by sonication for 10 minutes to ensure complete protein precipitation and extraction of analytes.

    • Centrifuge the sample at 17,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a new tube and dry it completely under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of methanol.

    • Filter the reconstituted sample through a 0.22 µm PVDF syringe filter into an HPLC vial.

  • UHPLC-MS/MS Analysis:

    • Chromatographic System: Use an ultra-high-performance liquid chromatography (UHPLC) system.[22][23]

    • Column: ACQUITY UPLC CSH Fluoro Phenyl column (2.1 mm × 50 mm, 1.7 µm) or equivalent C18 column.[23]

    • Mobile Phase A: Ultrapure water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient Elution: Develop a suitable gradient to separate this compound, this compound-glucuronide, and this compound-sulfate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Couple the UHPLC to a high-resolution mass spectrometer (e.g., Quadrupole-Orbitrap).[24]

    • Ionization Mode: Use Heated Electrospray Ionization (HESI) in both positive and negative ion modes to detect all relevant species.

    • Data Acquisition: Use Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for accurate quantification against a standard curve prepared in blank plasma.

Protocol 2: Preparation of this compound-Loaded Polymer-Lipid Hybrid Nanoparticles (H-NPs)

This protocol is a conceptual summary based on the emulsion-based techniques described for H-NP fabrication.[18][19]

  • Preparation of Organic Phase:

    • Dissolve the lipid components (e.g., lecithin, fatty acids) and the polymer (e.g., PLGA) in a suitable organic solvent (e.g., acetone or dichloromethane).

    • Dissolve a specific amount of this compound into this organic mixture.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution containing a surfactant or emulsifying agent (e.g., poloxamer or PVA) to stabilize the nanoparticles.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase under continuous high-speed homogenization or sonication. This process forms an oil-in-water (o/w) emulsion where the organic solvent droplets containing the lipid, polymer, and UA are dispersed in the water.

  • Solvent Evaporation:

    • Evaporate the organic solvent from the emulsion, typically using a rotary evaporator under reduced pressure. The removal of the solvent causes the nanoparticles to precipitate and self-assemble into the final H-NP structure, with the lipid and UA forming the core and the polymer forming the shell.

  • Purification and Collection:

    • Wash the resulting nanoparticle suspension several times to remove excess surfactant and unencapsulated this compound. This is typically done by centrifugation or tangential flow filtration.

    • Collect the purified H-NPs and resuspend them in an appropriate buffer or lyophilize them for long-term storage.

  • Characterization:

    • Analyze the H-NPs for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency and drug loading by disrupting a known amount of H-NPs, extracting the this compound, and quantifying it via UHPLC.

Visualizations: Pathways and Workflows

Urolithin_Metabolism cluster_diet Dietary Intake cluster_gut Gastrointestinal Tract cluster_absorption Systemic Circulation Ellagitannins Ellagitannins (Pomegranate, Nuts, Berries) Ellagic_Acid Ellagic Acid Ellagitannins->Ellagic_Acid Hydrolysis Urolithins Intermediate Urolithins (Uro-M5, Uro-M6, Uro-C) Ellagic_Acid->Urolithins Gut Microbiota Metabolism (Lactone Cleavage) Urolithin_A This compound Urolithins->Urolithin_A Dehydroxylation Absorbed_UA Absorbed this compound (Free Form) Urolithin_A->Absorbed_UA Intestinal Absorption Conjugated_UA Conjugated Metabolites (Glucuronide & Sulfate) Absorbed_UA->Conjugated_UA Phase II Metabolism (Liver) Target_Tissues Target Tissues (Muscle, etc.) Conjugated_UA->Target_Tissues Distribution

Caption: Metabolic pathway from dietary ellagitannins to bioavailable this compound.

Bioavailability_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_sampling Sample Collection cluster_analysis Analysis & Outcome F1 Standard this compound (Control) Admin Oral Gavage to Animal Models (e.g., Mice) F1->Admin F2 Novel Formulation (e.g., Nanoparticles) F2->Admin Sampling Serial Blood Sampling (e.g., 0, 1, 2, 4, 8, 24h) Admin->Sampling Analysis Plasma UA Quantification (LC-MS/MS) Sampling->Analysis PK_Params Calculate Pharmacokinetic Parameters (AUC, Cmax, t1/2) Analysis->PK_Params Comparison Compare Bioavailability of Formulations PK_Params->Comparison

Caption: Experimental workflow for comparing the bioavailability of this compound formulations.

Mitophagy_Pathway cluster_cell Cellular Environment cluster_pathway Mitophagy Signaling UA This compound PINK1 PINK1 UA->PINK1 Induces Stabilization Mito Damaged Mitochondria Mito->PINK1 Accumulates on Outer Membrane Autophagosome Autophagosome Formation Mito->Autophagosome Recognized by Autophagy Receptors Parkin Parkin PINK1->Parkin Recruits & Activates Parkin->Mito Attaches Ubiquitin Chains Ubiquitin Ubiquitination Mitophagosome Mitophagosome Autophagosome->Mitophagosome Engulfs Mitochondria Lysosome Lysosome Recycling Mitochondrial Recycling & Renewal Lysosome->Recycling Degrades Content Mitophagosome->Lysosome Fuses with

Caption: Simplified signaling pathway of this compound-induced mitophagy.

References

Challenges in synthesizing pure Urolithin A for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of pure Urolithin A.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent chemical synthesis route for this compound involves an Ullmann coupling reaction. This method typically uses a copper catalyst to couple two phenyl rings, starting from precursors like 2-bromo-5-hydroxybenzoic acid and resorcinol.[1]

Q2: What are the primary challenges in synthesizing pure this compound?

A2: Researchers often face several challenges, including:

  • Copper Contamination: The Ullmann coupling reaction can lead to product contamination with copper, which is difficult to remove.[1][2]

  • Low Yields: The overall yield of the synthesis can be low, sometimes due to side reactions or incomplete conversion.[3]

  • Purification Difficulties: Removing byproducts and residual copper often requires chromatographic methods, which can be expensive and not easily scalable.[1][2]

  • Product Color Variation: The final product can vary in color from yellow to dark purple, indicating impurities.[1]

  • Formation of Isomers: In the synthesis of this compound derivatives, such as glucuronides, mixtures of regioisomers can be formed, which are challenging to separate.[4]

Q3: How can I characterize the purity of my synthesized this compound?

A3: The purity of this compound is typically assessed using a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.[5][7][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[9]

Q4: What is the typical stability of synthesized this compound?

A4: this compound is a phenolic compound and can be susceptible to degradation. Stability can be affected by factors such as pH, light, and temperature. Proper storage in a cool, dark, and dry place is recommended. Stability assays can be performed to evaluate degradation under various conditions.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
High Copper Content in Final Product Incomplete removal of the copper catalyst used in the Ullmann coupling reaction.- Drastically reduce the amount of copper catalyst used in the reaction.[2]- Instead of column chromatography, purify the product by trituration in acetic acid.- Implement thorough washing steps during the workup procedure.
Low Reaction Yield - Incomplete reaction.- Formation of side products.- Suboptimal reaction conditions (temperature, time, solvent).- Monitor the reaction progress using TLC or HPLC to ensure completion.- Optimize reaction temperature, typically between 70°C and 90°C.[11]- Ensure an alkaline aqueous solution for the coupling reaction.[11]
Product is Discolored (e.g., dark purple) Presence of impurities, possibly oxidized species or residual copper complexes.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[11]- Ensure the purity of starting materials.- Employ the purification methods mentioned for copper removal.
Difficulty in Purifying the Product The product is not precipitating cleanly from the reaction mixture, or column chromatography is not providing adequate separation.- After the reaction, protonate the resulting salt of this compound to facilitate precipitation.- Consider alternative purification techniques like high-speed counter-current chromatography (HSCCC) for preparative scale.[9]- For this compound glucuronide isomers, supercritical fluid chromatography (SFC) may offer better separation than HPLC.[12]
Inconsistent Analytical Results (HPLC/NMR) - Sample degradation.- Contamination from solvents or glassware.- Incorrect sample preparation.- Use high-purity solvents for analysis.- Ensure complete dissolution of the sample before injection into the HPLC.- For NMR, ensure the sample is free of paramagnetic impurities (like residual copper) that can broaden peaks.

Quantitative Data Summary

The following tables summarize key quantitative data from this compound synthesis and analysis.

Table 1: this compound Synthesis Yield and Purity

Synthesis Method Starting Materials Yield (%) Purity (%) Reference
Copper-Catalyzed Two-Step Method2-bromo-5-hydroxybenzoic acid, resorcinol42 (overall)>98[3]
Ullmann Coupling and Purification2-bromo-5-hydroxybenzoic acid, resorcinol5498.1[5]
Process-Scale Synthesis (8-methyl this compound intermediate)2-bromo-5-methoxy benzoic acid, resorcinol75-[2]

Table 2: HPLC and UHPLC Method Parameters for this compound Analysis

Parameter HPLC Method UHPLC Method Reference
Column LiChroCART RP-C18 (4.6 mm x 250 mm, 5 µm)ACQUITY UPLC CSH Fluoro Phenyl (2.1 mm x 50 mm, 1.7 µm)[5][13]
Mobile Phase MeOH–H₂O (0.05% phosphoric acid) (50:50)Methanol–water (gradient elution)[5][14]
Flow Rate 1.0 mL/min-[5]
Detection Wavelength 305 nm-[5]
Retention Time 12.3 min-[5]
LOD -0.051 µg/mL[6]
LOQ -0.103 µg/mL[6]

Experimental Protocols

Protocol 1: General Laboratory Synthesis of this compound

This protocol is adapted from a general synthetic procedure for this compound.[5]

Materials:

  • 2-bromo-5-hydroxybenzoic acid

  • Resorcinol

  • Sodium hydroxide (NaOH)

  • Copper (II) sulfate (CuSO₄) aqueous solution (10%)

  • Water

  • Ethyl acetate

  • n-hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2-bromo-5-hydroxybenzoic acid (1.0 g), resorcinol (1.0 g), and sodium hydroxide (0.44 g) in water (3 mL).

  • Heat the mixture under reflux for 30 minutes.

  • Add 0.5 mL of a 10% aqueous solution of copper sulfate to the reaction mixture.

  • Continue to reflux for another 10 minutes. A straw-colored precipitate of this compound should form.

  • Cool the mixture and filter the precipitate.

  • Wash the precipitate with cold water.

  • Purify the crude product by column chromatography on silica gel using a mobile phase of 10% ethyl acetate in n-hexane.

  • Collect the fractions containing pure this compound and evaporate the solvent to obtain the final product.

  • Characterize the product using HPLC, NMR, and MS to confirm purity and identity.

Protocol 2: UHPLC Analysis of this compound

This protocol is based on a validated UHPLC method for the determination of this compound.[14]

Instrumentation and Conditions:

  • UHPLC System: An ultra-high-performance liquid chromatography system.

  • Column: ACQUITY UPLC CSH Fluoro Phenyl (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient Elution:

    Time (min) Mobile Phase A (%) Mobile Phase B (%)
    0 60 40
    3.0 55 45
    3.5 1 99

    | 5.5 | 1 | 99 |

  • Flow Rate: As per instrument manufacturer's recommendation for the column.

  • Detection: UV detector at an appropriate wavelength (e.g., 305 nm).

Sample Preparation:

  • Accurately weigh an appropriate amount of the synthesized this compound.

  • Dissolve the sample in a suitable diluent (e.g., pure methanol) to a known concentration.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

Visualizations

Urolithin_A_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (2-bromo-5-hydroxybenzoic acid, resorcinol, NaOH, H2O) reflux1 Reflux (30 min) start->reflux1 add_catalyst Add CuSO4 solution reflux1->add_catalyst reflux2 Reflux (10 min) add_catalyst->reflux2 precipitation Precipitation of Crude this compound reflux2->precipitation filtration Filtration precipitation->filtration washing Washing with cold water filtration->washing column_chromatography Column Chromatography (Silica gel, Ethyl acetate/n-hexane) washing->column_chromatography evaporation Solvent Evaporation column_chromatography->evaporation hplc HPLC evaporation->hplc nmr NMR evaporation->nmr ms MS evaporation->ms pure_ua Pure this compound

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Urolithin_A_Mitophagy_Pathway UA This compound SIRT1 SIRT1 UA->SIRT1 activates SIRT3 SIRT3 UA->SIRT3 activates AMPK AMPK UA->AMPK activates mTOR mTOR UA->mTOR inhibits SIRT1->AMPK Mitophagy Mitophagy SIRT3->Mitophagy AMPK->mTOR inhibits ULK1 ULK1 AMPK->ULK1 PGC1a PGC-1α AMPK->PGC1a mTOR->ULK1 inhibits ULK1->Mitophagy Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Troubleshooting_Logic cluster_challenges Challenges cluster_causes Potential Causes cluster_solutions Solutions High_Copper High Copper Content Cause_Copper Residual Copper Catalyst High_Copper->Cause_Copper Low_Yield Low Yield Cause_Yield Incomplete Reaction Side Products Low_Yield->Cause_Yield Discoloration Product Discoloration Cause_Discolor Oxidation Impurities Discoloration->Cause_Discolor Sol_Copper Reduce Catalyst Amount Acetic Acid Trituration Cause_Copper->Sol_Copper Sol_Yield Optimize Conditions Reaction Monitoring Cause_Yield->Sol_Yield Sol_Discolor Inert Atmosphere Pure Starting Materials Cause_Discolor->Sol_Discolor

References

Troubleshooting inconsistent results in Urolithin A experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments with Urolithin A (UA).

Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability in this compound effectiveness between experiments?

A1: Inconsistent results with this compound can stem from several factors:

  • Gut Microbiota Variation (in vivo): this compound is a metabolite produced by the gut microbiota from ellagitannins and ellagic acid found in sources like pomegranates, berries, and nuts.[1][2] The composition of the gut microbiome varies significantly between individuals and animal models, leading to different production levels of this compound.[3][4] This variability in endogenous production can influence the outcomes of supplementation studies.

  • Metabotype Differences: Individuals can be classified into different "urolithin metabotypes" (UM-A, UM-B, UM-0) based on their ability to produce urolithins.[1][4] UM-0 individuals do not produce this compound, which can lead to a lack of response in some subjects.[4]

  • Compound Stability: this compound can be susceptible to degradation under certain conditions, such as exposure to UV light or high temperatures.[5][6] Ensure proper storage and handling of the compound.

  • Cell Line and Model Differences: The cellular response to this compound can vary between different cell lines and animal models due to differences in signaling pathways and metabolic rates.

Q2: What is the optimal concentration of this compound to use in cell culture experiments?

A2: The effective concentration of this compound can vary depending on the cell type and the specific biological effect being investigated. Based on published studies, a general range to consider is 10-60 µM . For example, concentrations around 40-60 µM have been shown to induce apoptosis in nasopharyngeal carcinoma cells[7], while concentrations as low as 5 µM have demonstrated anti-inflammatory effects in THP-1 derived macrophages.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How can I accurately quantify the concentration of this compound in my samples?

A3: The most common and reliable method for quantifying this compound in biological samples (plasma, serum, feces) is Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS).[8][9][10] This technique offers high sensitivity and specificity for detecting and quantifying this compound and its metabolites.[9]

Q4: I am not observing the expected mitophagy induction after this compound treatment. What could be the issue?

A4: Several factors could contribute to a lack of mitophagy induction:

  • Incorrect Concentration or Incubation Time: Ensure you are using an appropriate concentration of this compound and a sufficient incubation period for your cell type. Mitophagy is a dynamic process, and the timing of analysis is critical.

  • Cellular Model: While this compound is a known mitophagy inducer, the response can be cell-type specific.[11][12] Some studies have reported that this compound activates autophagy but not necessarily mitophagy in certain neuronal cell models of ischemia.[13]

  • Detection Method: The method used to assess mitophagy is crucial. Techniques like co-localization of mitochondrial markers (e.g., TOM20) with autophagosome markers (e.g., LC3) via immunofluorescence, or using mitophagy-specific fluorescent reporters, are recommended.[14][15] Western blotting for proteins involved in the PINK1/Parkin pathway can also be used.[16]

  • Baseline Mitophagy Levels: If the basal level of mitophagy in your cells is already high, the effect of this compound may be less pronounced.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no this compound detected in plasma/serum after oral administration (in vivo). Individual is a "non-producer" (UM-0 metabotype) due to gut microbiota composition.[1][4]Screen subjects for their urolithin metabotype before the study. Consider using standardized this compound supplements instead of relying on dietary precursors.[17]
Poor bioavailability of ellagitannin precursors.[18]Use a well-characterized source of ellagitannins or pure this compound for administration.
Inefficient extraction from the biological matrix.Optimize the extraction protocol. A common method involves protein precipitation with acetonitrile containing formic acid.[10]
Inconsistent anti-inflammatory effects observed in cell culture. Cell density and passage number.Maintain consistent cell seeding densities and use cells within a specific passage number range.
Purity and stability of the this compound compound.Verify the purity of your this compound stock. Store stock solutions at -80°C and protect from light.[10] Prepare fresh working solutions for each experiment.
Variability in the inflammatory stimulus (e.g., LPS).Use a consistent source and concentration of the inflammatory stimulus. Pre-test each new batch of stimulus.
High background in mitophagy assays. Non-specific antibody binding in immunofluorescence.Include appropriate controls (e.g., secondary antibody only) and optimize antibody concentrations.
Autofluorescence of cells or treatment compounds.Include an unstained control and a vehicle-treated control to assess background fluorescence.
Cell toxicity observed at expected effective concentrations. Cell line is particularly sensitive to this compound.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your specific cell line.
Contamination of the this compound stock solution.Ensure the solvent used to dissolve this compound (e.g., DMSO) is of high purity and used at a final concentration that is non-toxic to the cells.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in In Vitro Studies

Cell TypeBiological EffectEffective Concentration (µM)Reference(s)
THP-1 derived macrophagesAnti-inflammatory (TNF-α suppression)5[5]
THP-1 derived macrophagesAnti-inflammatory (IL-10 increase)10[5]
Nasopharyngeal carcinoma (CNE1, CNE2)Apoptosis induction40 - 60[7]
Colorectal cancer cells (HT29, SW480, SW620)Cell cycle arrest and apoptosisNot specified[19]
N2a cells and primary neuronsAutophagy activation3 - 30[13]
Human fibroblasts and HUVECMitophagy inductionNot specified[14]

Table 2: Pharmacokinetic Parameters of this compound in Humans

ParameterValueConditionReference(s)
Time to maximum plasma concentration (Tmax)~6 hoursDirect this compound supplementation[20]
Plasma concentration range (Uro-A)0.0 - 0.1 ng/mLAfter 4 weeks of pecan consumption[10]
Plasma concentration range (Uro-A-glucuronide)2.6 - 106 ng/mLAfter 4 weeks of pecan consumption[10]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages

This protocol is adapted from studies on the anti-inflammatory effects of this compound in macrophage cell lines.[5][11]

1. Cell Culture and Differentiation:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well.

  • Differentiate the monocytes into macrophages by treating with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • After differentiation, wash the cells with PBS and replace the medium with fresh RPMI-1640 without PMA for 24 hours.

2. This compound Treatment and Inflammatory Challenge:

  • Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%.

  • Pre-treat the differentiated macrophages with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Include a vehicle control (DMSO) and a positive control (LPS only).

3. Analysis of Inflammatory Markers:

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Normalize cytokine concentrations to the total protein content of the cells in each well.

Protocol 2: Mitophagy Assessment by Immunofluorescence

This protocol describes a method to visualize mitophagy by observing the co-localization of mitochondria and autophagosomes.[14]

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, U2OS) on glass coverslips in a 24-well plate.

  • Allow cells to adhere overnight.

  • Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.

2. Immunostaining:

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% BSA in PBS for 1 hour.

  • Incubate the cells with primary antibodies against a mitochondrial marker (e.g., rabbit anti-TOM20) and an autophagosome marker (e.g., mouse anti-LC3) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear staining.

3. Imaging and Analysis:

  • Visualize the cells using a confocal microscope.

  • Capture images of the green (mitochondria), red (autophagosomes), and blue (nuclei) channels.

  • Analyze the images for co-localization of the green and red signals (appearing as yellow puncta), which indicates mitophagosomes.

  • Quantify the number and area of co-localized puncta per cell.

Signaling Pathways and Experimental Workflows

UrolithinA_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_mitophagy Mitophagy Induction Pathway cluster_antioxidant Antioxidant Response Pathway UA This compound NFkB NF-κB Pathway UA->NFkB inhibits MAPK MAPK Pathway UA->MAPK inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes MAPK->Cytokines promotes UA2 This compound PINK1 PINK1 UA2->PINK1 activates Parkin Parkin PINK1->Parkin recruits & activates DamagedMito Damaged Mitochondria Parkin->DamagedMito ubiquitinates Mitophagosome Mitophagosome Formation DamagedMito->Mitophagosome UA3 This compound Nrf2 Nrf2 UA3->Nrf2 activates ARE Antioxidant Response Element Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes upregulates

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow_Mitophagy start Start: Seed cells on coverslips treatment Treat with this compound (and vehicle control) start->treatment fix_perm Fix and Permeabilize Cells treatment->fix_perm block Block with BSA fix_perm->block primary_ab Incubate with Primary Antibodies (anti-TOM20, anti-LC3) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibodies primary_ab->secondary_ab mount Mount Coverslips with DAPI secondary_ab->mount image Confocal Microscopy Imaging mount->image analyze Analyze for Co-localization (Mitophagosomes) image->analyze end End: Quantify Mitophagy analyze->end

Caption: Workflow for assessing mitophagy via immunofluorescence.

References

Technical Support Center: Urolithin A Stability in Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Urolithin A in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO.[2][3]

Q2: How should I prepare this compound working solutions for cell culture experiments?

A2: To prepare a working solution, the DMSO stock solution should be diluted with the desired aqueous buffer or cell culture medium.[1] It is crucial to ensure the final concentration of DMSO in the cell culture is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity.[2]

Q3: How stable is this compound in aqueous solutions?

A3: this compound is sparingly soluble and not very stable in aqueous buffers. It is recommended not to store aqueous solutions of this compound for more than one day.[1] Some studies suggest that conjugation with glucuronic acid increases its stability.[4][5]

Q4: What are the optimal storage conditions for this compound?

A4: this compound as a crystalline solid should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[3]

Q5: Is this compound sensitive to light?

A5: While detailed photostability studies are not extensively reported in the initial search, some derivatives of this compound have shown degradation under UV light.[6] As a general precaution for phenolic compounds, it is advisable to protect this compound solutions from direct light exposure by using amber vials or covering the containers with aluminum foil.

Q6: Does the pH of the solution affect this compound stability?

A6: The stability of phenolic compounds like this compound can be pH-dependent. One study noted that fluctuations in pH during in vitro digestion models contributed to its degradation.[7] It is recommended to maintain a stable physiological pH (around 7.2-7.4) for your experimental solutions unless the experimental design requires otherwise.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in aqueous solution/media Low aqueous solubility of this compound.First, dissolve this compound in DMSO to make a concentrated stock solution. Then, dilute the stock solution with the aqueous buffer or media of choice.[1] Ensure the final concentration of this compound does not exceed its solubility limit in the final solution. Using a 1:9 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.1 mg/ml.[1]
Loss of this compound activity over time in prepared solutions Degradation of this compound in aqueous solution.Prepare fresh aqueous working solutions of this compound for each experiment and avoid storing them for more than a day.[1] For longer-term storage, use aliquoted DMSO stock solutions stored at -80°C.[3]
Inconsistent experimental results Degradation due to environmental factors.Protect solutions from light.[6] Maintain a consistent and appropriate pH for the experimental setup.[7] Ensure proper storage of stock solutions at -20°C for the solid compound and -80°C for DMSO stocks.[1][3]
Interaction with media components.While specific interactions are not well-documented in the provided results, consider if any components in your complex media (e.g., high concentrations of certain metals or reactive species) could be contributing to degradation. If suspected, test stability in a simpler buffer system.
Low bioavailability in in vitro models Enzymatic degradation or poor absorption.Be aware that during in vitro digestion models, enzymatic activity can lead to degradation.[7] The gut microbiota plays a crucial role in the metabolism of ellagic acid to this compound, and this biotransformation can vary.[8]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO~30 mg/ml[1]
DMF~30 mg/ml[1]
EthanolSlightly soluble[1]
1:9 DMSO:PBS (pH 7.2)~0.1 mg/ml[1]

Table 2: IC50 Values of this compound in Cancer Cell Lines

Cell LineIC50 Value (48h)IC50 Value (72h)Reference
HCT116 colon cancer cells39.2 µmol/L19.6 µmol/L[9]
T24 bladder cancer cells43.9 µM-[10]
Caco-2 colon cancer cells49 µM-[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture

Objective: To prepare sterile this compound solutions for treating cells in culture.

Materials:

  • This compound (crystalline solid)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.2

  • Cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes

  • 0.22-μm syringe filter

Procedure:

  • Stock Solution Preparation (e.g., 100 mM in DMSO):

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound powder.

    • Dissolve the this compound in an appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).[3]

    • Vortex the solution until the this compound is completely dissolved.

    • Centrifuge the solution briefly to pellet any undissolved particles.[3]

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term use.[3]

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution with sterile cell culture medium or PBS to the final desired concentration for your experiment. For example, to make a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution.

    • Ensure the final DMSO concentration is below cytotoxic levels (e.g., <0.1%).[2]

    • Vortex the working solution gently to ensure it is well-mixed.

    • If necessary, filter the final working solution through a 0.22-μm syringe filter before adding it to the cell culture.[2]

    • Use the freshly prepared working solution immediately. Do not store aqueous dilutions for more than a day.[1]

Visualizations

UrolithinA_Signaling_Pathways cluster_akt PI3K/Akt/mTOR Pathway cluster_ampk AMPK Pathway cluster_nrf2 Nrf2 Pathway UrolithinA This compound PI3K PI3K UrolithinA->PI3K AMPK AMPK UrolithinA->AMPK Nrf2 Nrf2 UrolithinA->Nrf2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Proliferation Cell Proliferation & Migration p70S6K->Proliferation PGC1a PGC-1α AMPK->PGC1a MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, GPx) ARE->AntioxidantEnzymes

Caption: Key signaling pathways modulated by this compound.

UrolithinA_Experimental_Workflow cluster_prep Solution Preparation cluster_exp Cell-Based Experiment SolidUA This compound (Solid, -20°C) DissolveDMSO Dissolve in DMSO SolidUA->DissolveDMSO StockSolution Stock Solution (e.g., 100 mM) Store at -80°C DissolveDMSO->StockSolution DiluteMedia Dilute with Media/Buffer StockSolution->DiluteMedia WorkingSolution Working Solution (Use immediately) DiluteMedia->WorkingSolution Treatment Treat Cells with Working Solution WorkingSolution->Treatment CellCulture Prepare Cell Culture CellCulture->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Assay Perform Assay (e.g., MTT, Western Blot) Incubation->Assay

Caption: General workflow for preparing and using this compound in cell culture.

References

Technical Support Center: Selecting the Appropriate Urolithin A Metabotype for Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Urolithins are metabolites produced by the gut microbiota from ellagitannins and ellagic acid, which are found in foods like pomegranates, berries, and walnuts.[1][2] The capacity to produce urolithins varies among individuals, leading to the classification of three distinct urolithin metabotypes (UMs):

  • Urolithin Metabotype A (UM-A): Individuals who primarily produce Urolithin A.

  • Urolithin Metabotype B (UM-B): Individuals who produce this compound, Isothis compound, and Urolithin B.

  • Urolithin Metabotype 0 (UM-0): Individuals who are unable to produce significant levels of urolithins.[3][4][5]

The selection of the appropriate this compound metabotype is a critical step in designing and interpreting studies related to the bioactivity of ellagitannin-rich foods and the therapeutic potential of urolithins. This technical support center provides troubleshooting guides, FAQs, detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the significance of identifying this compound metabotypes in research?

A1: Identifying this compound metabotypes is crucial because the biological effects of ellagitannin consumption are largely dependent on the individual's ability to produce urolithins.[3] Metabotype A is often associated with a "protective" phenotype against certain diseases, while metabotype B has been linked to dysbiosis-prone cardiometabolic impairments.[5] Therefore, stratifying study participants by their metabotype is essential for understanding the variability in response to dietary interventions and for developing personalized nutrition strategies.

Q2: What is the prevalence of each metabotype in the population?

A2: The prevalence of urolithin metabotypes varies across different populations. For instance, UM-0 has been reported to be around 10% in Spanish and Chinese populations, but potentially as high as 60% in the US population.[5] These differences are likely influenced by dietary habits and the composition of the gut microbiota.

Q3: Can an individual's urolithin metabotype change over time?

A3: While the metabotype is generally considered stable, some studies suggest that long-term or high-dose intake of ellagitannins or ellagic acid may lead to a shift from UM-0 to UM-A or UM-B in some individuals.[3][4] However, more research is needed to understand the long-term stability and the factors that might induce a change in metabotype.[4]

Q4: Which biological sample is best for determining urolithin metabotype?

A4: Urine is the most commonly used biological sample for determining urolithin metabotype due to the relatively high concentrations of urolithin conjugates excreted.[2][6] Fecal samples can also be analyzed to detect urolithin aglycones and provide a more direct measure of gut microbial metabolism.[2] Plasma can be used, but the concentrations of urolithins are generally lower and they are predominantly in conjugated forms.[2][7]

Troubleshooting Guides

Troubleshooting Urolithin Analysis (UPLC-MS/MS)
Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape or resolution - Inappropriate column chemistry or dimensions.- Mobile phase composition not optimal.- Gradient elution profile not optimized.- Use a C18 column with appropriate particle size (e.g., 1.7-2.7 µm) and dimensions (e.g., 2.1 x 50-100 mm).[7][8]- Ensure the mobile phase contains an acid modifier (e.g., 0.1% formic acid) to improve peak shape.[7]- Optimize the gradient elution to ensure adequate separation of isomers like this compound and Isothis compound.
Low sensitivity or signal intensity - Inefficient sample extraction.- Suboptimal mass spectrometry parameters (e.g., collision energy, fragmentor voltage).- Matrix effects from the biological sample.- Optimize the extraction solvent and procedure. A common method is protein precipitation with acetonitrile containing formic acid.[7]- Tune the MS parameters for each specific urolithin and its conjugates.[7]- Use a surrogate compound to monitor extraction efficiency and an internal standard for quantification to correct for matrix effects.[9]- Consider solid-phase extraction (SPE) for sample cleanup.
Ambiguous identification of urolithins - Co-elution of isomers.- Insufficient fragmentation for confident identification.- Use a high-resolution mass spectrometer (e.g., Q-TOF) for accurate mass measurement and formula determination.[8]- Develop a library of retention times and fragmentation patterns for known urolithin standards.[8]- If standards are unavailable, tentative identification can be based on accurate mass, fragmentation patterns, and comparison with literature data.
High variability between replicate injections - Instability of the analytical system.- Degradation of urolithins in the autosampler.- Equilibrate the UPLC-MS/MS system thoroughly before starting the analytical run.- Keep the autosampler temperature low (e.g., 4 °C) to minimize degradation of analytes.
Troubleshooting Gut Microbiome Analysis (16S rRNA Sequencing)
Problem Potential Cause(s) Recommended Solution(s)
Low DNA yield from fecal samples - Inefficient DNA extraction method for Gram-positive bacteria.- Presence of PCR inhibitors in the extracted DNA.- Use a DNA extraction kit that includes a bead-beating step to effectively lyse all bacterial cells.[5]- Include a PCR inhibitor removal step in the DNA extraction protocol.
High percentage of unclassified bacteria - Limitations of the 16S rRNA gene region sequenced.- Incomplete or outdated reference database.- Consider sequencing a different or multiple variable regions of the 16S rRNA gene. The V3-V4 region is commonly used.[10]- Use a curated and up-to-date reference database such as SILVA or Greengenes.[10]- Be aware that different bioinformatics pipelines can yield different taxonomic assignments.[10][11]
Batch effects in large studies - Variation in sample collection, storage, DNA extraction, or sequencing runs.- Standardize all pre-analytical and analytical procedures.[5]- Process samples in a randomized order.- Include technical replicates and control samples in each batch to monitor and correct for batch effects during data analysis.[12]
Difficulty in associating specific bacteria with metabotype - High inter-individual variability in gut microbiota composition.- Functional redundancy in the gut microbiome (different bacteria performing similar functions).- Use advanced statistical methods to identify bacterial taxa that are significantly different between metabotypes.[5]- Consider shotgun metagenomic sequencing to analyze the functional potential of the gut microbiome in addition to its composition.

Data Presentation

Table 1: Representative Concentrations of Urolithins in Biological Samples by Metabotype
MetabotypeBiological SampleThis compoundIsothis compoundUrolithin BReference(s)
UM-A Urine0.1 - 86 mg/24hNot DetectedNot Detected[13]
Feces4 - 423 µg/gNot DetectedNot Detected[13]
Plasma0.0 - 0.1 ng/mL (free)Not DetectedNot Detected[7]
2.6 - 106 ng/mL (glucuronide)
UM-B Urine0.1 - 89 mg/24hDetectedDetected[13]
Feces2 - 180 µg/gDetectedDetected[13]
PlasmaDetectedDetectedUndetectable (in one study)[7]
UM-0 UrineNot DetectedNot DetectedNot Detected[3][4]
FecesNot DetectedNot DetectedNot Detected[3][4]
PlasmaNot DetectedNot DetectedNot Detected[3][4]

Note: Concentrations can vary significantly based on the amount and source of ellagitannin intake, as well as the analytical methods used.[14]

Table 2: Bacterial Genera Associated with this compound Metabotypes
MetabotypeAssociated Bacterial Genera (Increased Abundance)Reference(s)
UM-A Gordonibacter, Eggerthella, Blautia[5]
UM-B Prevotella, Methanobrevibacter, Slackia, Senegalimassilia[5]

Experimental Protocols

Protocol 1: Quantification of Urolithins in Human Urine by UPLC-MS/MS

1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 200 µL of urine, add 600 µL of acetonitrile containing 2% formic acid and an internal standard (e.g., chrysin).[7][9]

  • Vortex for 10 minutes, followed by sonication for 10 minutes.[7]

  • Centrifuge at 17,000 x g for 10 minutes.[7]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[7]

  • Reconstitute the dried residue in 100 µL of methanol and filter through a 0.22 µm PVDF membrane filter before UPLC-MS analysis.[7]

2. UPLC-MS/MS Analysis

  • UPLC System: Agilent 1260 Infinity II UHPLC system or equivalent.[7]

  • Column: Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) or equivalent.[7]

  • Mobile Phase A: Water with 0.1% formic acid.[7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

  • Gradient: Start with 5% B, increase to 95% B over 4 minutes. Re-equilibrate for 3 minutes.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Injection Volume: 5 µL.[15]

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.[7]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Precursor ion > Product ion):

    • This compound: m/z 227 > m/z 199, 174

    • Isothis compound: m/z 227 > m/z 199, 183

    • Urolithin B: m/z 211 > m/z 185, 167

    • Note: These are representative transitions; specific transitions and collision energies should be optimized for the instrument used.

3. Data Analysis

  • Create a calibration curve using certified standards of this compound, Isothis compound, and Urolithin B.

  • Quantify the urolithins in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

  • Classify the metabotype based on the presence/absence of the different urolithins.

Protocol 2: Fecal DNA Extraction and 16S rRNA Gene Sequencing

1. Fecal Sample Collection and Storage

  • Collect fecal samples in sterile containers.

  • Immediately freeze samples at -80 °C until DNA extraction.

2. DNA Extraction

  • Use a commercially available fecal DNA extraction kit that includes a bead-beating step (e.g., QIAamp PowerFecal Pro DNA Kit, Qiagen).

  • Follow the manufacturer's instructions for DNA extraction.

  • Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

3. 16S rRNA Gene Amplification and Sequencing

  • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using primers such as 341F and 806R.

  • Perform PCR in triplicate for each sample to minimize PCR bias.

  • Pool the triplicate PCR products for each sample.

  • Purify the PCR products using a PCR purification kit or magnetic beads.

  • Prepare the sequencing library using a library preparation kit (e.g., Nextera XT DNA Library Preparation Kit, Illumina).

  • Sequence the libraries on an Illumina MiSeq or NovaSeq platform.

4. Bioinformatics Analysis

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Denoising/OTU Clustering: Use pipelines such as DADA2, QIIME2, or mothur to denoise the sequences and generate Amplicon Sequence Variants (ASVs) or cluster them into Operational Taxonomic Units (OTUs).[10][16]

  • Taxonomic Assignment: Assign taxonomy to the ASVs/OTUs using a reference database like SILVA or Greengenes.[10]

  • Statistical Analysis: Perform statistical analyses to compare the microbial composition between different metabotypes. This can include alpha diversity (within-sample diversity), beta diversity (between-sample diversity), and differential abundance analysis.[5]

Mandatory Visualization

cluster_0 Metabolic Pathway of Ellagitannins cluster_1 Metabotype A (UM-A) cluster_2 Metabotype B (UM-B) cluster_3 Metabotype 0 (UM-0) Ellagitannins Ellagitannins Ellagic Acid Ellagic Acid Ellagitannins->Ellagic Acid Hydrolysis Urolithin M-5 Urolithin M-5 Ellagic Acid->Urolithin M-5 Gut Microbiota Urolithin M-6 Urolithin M-6 Urolithin M-5->Urolithin M-6 No Final Urolithins No Final Urolithins Urolithin M-5->No Final Urolithins Urolithin C Urolithin C Urolithin M-6->Urolithin C This compound This compound Urolithin C->this compound Urolithin A_B This compound Urolithin C->Urolithin A_B Isothis compound Isothis compound Urolithin B Urolithin B Isothis compound->Urolithin B Urolithin A_B->Isothis compound

Caption: Metabolic pathway of ellagitannins to urolithins and classification of metabotypes.

This compound This compound AMPK AMPK This compound->AMPK activates SIRT1 SIRT1 This compound->SIRT1 activates mTOR mTOR This compound->mTOR inhibits AMPK->mTOR inhibits ULK1 Complex ULK1 Complex AMPK->ULK1 Complex activates PINK1/Parkin Pathway PINK1/Parkin Pathway SIRT1->PINK1/Parkin Pathway activates mTOR->ULK1 Complex inhibits Mitophagy Mitophagy ULK1 Complex->Mitophagy PINK1/Parkin Pathway->Mitophagy Damaged Mitochondria Damaged Mitochondria Damaged Mitochondria->Mitophagy targeted by

Caption: this compound-mediated mitophagy signaling pathway.

This compound This compound IKK IKK This compound->IKK inhibits Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS)->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of

Caption: this compound-mediated anti-inflammatory (NF-κB) signaling pathway.

cluster_0 Sample Collection & Preparation cluster_1 Metabolite Analysis cluster_2 Microbiome Analysis cluster_3 Metabotype Classification Urine/Fecal Sample Collection Urine/Fecal Sample Collection Sample Storage (-80°C) Sample Storage (-80°C) Urine/Fecal Sample Collection->Sample Storage (-80°C) Urolithin Extraction Urolithin Extraction Sample Storage (-80°C)->Urolithin Extraction Fecal DNA Extraction Fecal DNA Extraction Sample Storage (-80°C)->Fecal DNA Extraction UPLC-MS/MS Analysis UPLC-MS/MS Analysis Urolithin Extraction->UPLC-MS/MS Analysis Metabolite Quantification Metabolite Quantification UPLC-MS/MS Analysis->Metabolite Quantification Data Integration Data Integration Metabolite Quantification->Data Integration 16S rRNA Sequencing 16S rRNA Sequencing Fecal DNA Extraction->16S rRNA Sequencing Bioinformatics Analysis Bioinformatics Analysis 16S rRNA Sequencing->Bioinformatics Analysis Bioinformatics Analysis->Data Integration Metabotype Assignment (UM-A, UM-B, UM-0) Metabotype Assignment (UM-A, UM-B, UM-0) Data Integration->Metabotype Assignment (UM-A, UM-B, UM-0)

Caption: Experimental workflow for this compound metabotype determination.

References

Validation & Comparative

Head-to-Head Comparison: Urolithin A and Coenzyme Q10 in Mitochondrial Health

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals, this document provides an objective comparison of Urolithin A (UA) and Coenzyme Q10 (CoQ10), focusing on their mechanisms, bioavailability, safety, and clinical efficacy supported by experimental data. Both compounds are central to mitochondrial health but operate through distinct and potentially synergistic pathways.

Introduction

This compound (UA) is a postbiotic metabolite produced by the gut microbiota from ellagitannins, which are polyphenolic compounds found in foods like pomegranates, berries, and nuts.[1][2] Its primary recognized function is the induction of mitophagy, a cellular quality control process that selectively removes and recycles damaged mitochondria.[3][4] This process is crucial for maintaining a healthy mitochondrial network, which is vital for cellular energy and overall health, particularly in tissues with high energy demands like muscle.[5][6]

Coenzyme Q10 (CoQ10) , or ubiquinone, is a fat-soluble, vitamin-like molecule that is endogenously synthesized and present in every cell membrane.[7] It is a fundamental component of the mitochondrial electron transport chain (ETC), where it functions as an electron carrier, essential for the production of adenosine triphosphate (ATP).[7][8][9] CoQ10 also acts as a potent antioxidant, protecting cells from oxidative damage.[9][10] Organs with the highest energy needs, such as the heart, liver, and kidneys, have the highest concentrations of CoQ10.[8]

Mechanism of Action

The two compounds address mitochondrial health from different angles. This compound focuses on mitochondrial quality control through renewal, while CoQ10 supports the function of existing mitochondria and provides antioxidant protection.[2][6]

This compound enhances mitochondrial health by stimulating mitophagy, the selective degradation of dysfunctional mitochondria.[11] This process ensures that only healthy, functional mitochondria are maintained, which is critical for cells with high energy requirements.[5] The proposed mechanism involves several key signaling pathways:

  • AMPK Activation: UA activates AMP-activated protein kinase (AMPK), a cellular energy sensor.[5][12]

  • mTOR Inhibition: UA inhibits the mTOR pathway, which, when overactive, suppresses autophagy.[5][12]

  • PINK1/Parkin Pathway: UA upregulates the expression of PINK1 and Parkin proteins, which are essential for tagging damaged mitochondria for removal.[5][13]

G cluster_0 This compound Signaling cluster_1 Mitophagy Induction UA This compound AMPK AMPK Activation UA->AMPK Activates mTOR mTOR Inhibition UA->mTOR Inhibits PINK1_Parkin PINK1/Parkin Upregulation UA->PINK1_Parkin Upregulates ULK1 ULK1 Activation AMPK->ULK1 mTOR->ULK1 Inhibits Inhibition Mitophagy Mitophagy ULK1->Mitophagy Initiates PINK1_Parkin->Mitophagy Tags Mitochondria

Caption: this compound signaling pathway for mitophagy induction.

CoQ10 is indispensable for cellular energy production.[9] It functions as a mobile electron carrier within the inner mitochondrial membrane, shuttling electrons from Complex I and Complex II to Complex III of the electron transport chain.[8][14] This role is central to oxidative phosphorylation, the process that generates the vast majority of cellular ATP.[8] CoQ10 exists in three redox states: the fully oxidized ubiquinone, the intermediate semiquinone, and the fully reduced ubiquinol, which allows it to carry both one and two electrons.[8] The reduced form, ubiquinol, is also a potent antioxidant that protects cellular membranes from lipid peroxidation.[10]

G cluster_ETC Mitochondrial Electron Transport Chain (ETC) cluster_Antioxidant Antioxidant Function C1 Complex I (NADH Dehydrogenase) CoQ10 Coenzyme Q10 (Ubiquinone <-> Ubiquinol) C1->CoQ10 e- C2 Complex II (Succinate Dehydrogenase) C2->CoQ10 e- C3 Complex III (Cytochrome bc1) CoQ10->C3 e- CytC Cytochrome C C3->CytC e- C4 Complex IV (Cytochrome c oxidase) CytC->C4 e- ATP_Synthase ATP Synthase (Complex V) C4->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Generates ROS Reactive Oxygen Species (ROS) Ubiquinol CoQ10 (Ubiquinol) ROS->Ubiquinol Oxidizes Ubiquinone CoQ10 (Ubiquinone) Ubiquinol->Ubiquinone Donates e-

Caption: Role of Coenzyme Q10 in the Electron Transport Chain and as an antioxidant.

Data Presentation: Comparative Tables

The following tables summarize quantitative data from preclinical and clinical studies.

Table 1: Bioavailability & Safety Profile

ParameterThis compoundCoenzyme Q10
Source Gut microbial metabolite of ellagitannins (pomegranate, nuts, berries).[3]Endogenously synthesized; also found in meat, fish, and nuts.[6][7]
Bioavailability Dependent on specific gut microbiota composition; direct supplementation bypasses this variability.[2][3] Bioavailable in plasma and skeletal muscle.[3][15]Absorption is slow and improved with fatty meals.[7] Significant inter-subject variation exists.[16][17] Solubilized formulations show improved bioavailability.[7]
Time to Peak Plasma Not explicitly stated in provided results.~5.8 to 8.1 hours, depending on formulation.[7]
Typical Dosage (Clinical) 250 mg, 500 mg, 1000 mg per day.[3][18]100 mg to 1200 mg per day.[7][19]
Safety No serious adverse events reported in clinical trials with doses up to 1000 mg daily for 4 months.[3][18]Considered safe with unlikely toxicity up to 1200 mg per day.[7]
NOAEL (Preclinical) 3451 mg/kg/day (male rats), 3826 mg/kg/day (female rats).[20]300 to 600 mg/kg (Sprague Dawley rats).[7]

Table 2: Clinical Efficacy on Muscle Function & Endurance

EndpointThis compoundCoenzyme Q10
Muscle Strength ~12% improvement in hamstring muscle strength after 4 months (500mg/1000mg daily) in middle-aged adults.[1][11]Did not significantly affect handgrip strength in a 60-day trial on patients with mitochondrial disease.[19]
Muscle Endurance Significant improvement in the number of muscle contractions until fatigue (hand and leg) at 2 months (1000mg daily) in older adults.[18]No direct data on muscle endurance improvement in the provided clinical trials.
Exercise Performance Clinically meaningful improvements in 6-minute walk test and aerobic endurance (VO2 max) with 1000mg daily for 4 months.[1][11]Minor effects on cycle exercise aerobic capacity (VO2) after 60 days of 1200mg/day in patients with mitochondrial disease.[19]
Studied Populations Healthy elderly adults (65-90 years); middle-aged adults (40-64 years).[11][18]Patients with mitochondrial cytopathy; children with mitochondrial diseases.[19][21]

Table 3: Effects on Mitochondrial & Cellular Biomarkers

BiomarkerThis compoundCoenzyme Q10
Mitochondrial Gene Expression Significantly upregulated in skeletal muscle tissue after 4 weeks of dosing (500mg, 1000mg).[3][15]Not directly measured in the provided clinical trials.
Mitophagy Proteins Significant increase in the expression of proteins linked to mitophagy in skeletal muscle.[1][11]Not applicable as this is not its primary mechanism.
Plasma Acylcarnitines Significantly decreased , indicating improved mitochondrial efficiency and reduced lipid-induced stress.[3][11][15]Not measured in the provided clinical trials.
Inflammatory Markers Significantly lower C-reactive protein (CRP) levels.[1][11] Reductions in IL-6, TNF, and IL-1β.[4]Not measured in the provided clinical trials.
Blood Lactate Not measured in the provided clinical trials.Attenuated the rise in blood lactate after cycle ergometry.[19]
ATP Production No significant improvement in maximal ATP production in a 4-month study on older adults.[18]Primary mechanism is to facilitate ATP production via the ETC.[7][8]

Experimental Protocols

Detailed methodologies from key clinical trials are provided below to contextualize the presented data.

  • Objective: To investigate the effect of this compound on muscle endurance, physical performance, and mitochondrial health biomarkers in older adults.[18]

  • Study Design: A double-blind, randomized, placebo-controlled clinical trial.[18]

  • Participants: 66 healthy adults aged 65 to 90 years.[18]

  • Intervention: Participants were randomized to receive either 1000 mg of this compound or a placebo orally every day for 4 months.[18]

  • Key Assessments:

    • Primary Endpoints: Change from baseline in the 6-minute walk distance and maximal ATP production in hand skeletal muscle (measured via magnetic resonance spectroscopy) at 4 months.[18]

    • Secondary Endpoints: Change in muscle endurance (number of contractions until fatigue) in hand (FDI muscle) and leg (TA muscle) at 2 and 4 months. Plasma biomarkers were also assessed at baseline, 2 months, and 4 months.[18]

  • Results Summary: The trial found that while primary endpoints were not met, UA supplementation significantly improved muscle endurance at 2 months and favorably modulated plasma biomarkers, suggesting it may counteract age-associated muscle decline. The supplement was found to be safe and well-tolerated.[18]

  • Objective: To assess the impact of this compound on muscle strength and exercise performance in middle-aged adults.[1][11]

  • Study Design: A randomized, placebo-controlled trial.[1]

  • Participants: Middle-aged adults (40-64 years).[1]

  • Intervention: Participants received one of two doses of this compound (500 mg or 1000 mg) or a placebo daily for 4 months.[1]

  • Key Assessments:

    • Primary Endpoint: Change in peak power output.[1][11]

    • Secondary Endpoints: Changes in muscle strength (e.g., hamstring concentric strength), aerobic endurance (peak oxygen consumption, VO2), physical performance (6-minute walk test), and plasma/skeletal muscle biomarkers.[1][11]

  • Results Summary: The study showed significant improvements in muscle strength (~12%) and clinically meaningful improvements in aerobic endurance and physical performance. It also demonstrated a significant increase in mitophagy-related proteins in skeletal muscle and a reduction in inflammatory markers.[1][11]

  • Objective: To evaluate the effectiveness of CoQ10 treatment in patients with mitochondrial cytopathy.[19]

  • Study Design: A randomized, double-blind, cross-over trial.[19]

  • Participants: 30 patients diagnosed with mitochondrial cytopathy.[19]

  • Intervention: Participants received 1200 mg/day of CoQ10 or a placebo for 60 days, followed by a crossover to the other treatment arm.[19]

  • Key Assessments: Blood lactate, urinary oxidative stress markers, handgrip strength, cycle exercise cardiorespiratory variables (including VO2), and quality of life.[19]

  • Results Summary: High-dose CoQ10 treatment had minor positive effects, such as attenuating the rise in lactate post-exercise and slightly increasing VO2 during cycling. However, it did not significantly affect other clinically relevant variables like muscle strength or resting lactate levels.[19]

G cluster_screening Phase 1: Screening & Randomization cluster_intervention Phase 2: Intervention (4 Months) cluster_followup Phase 3: Follow-up Assessments cluster_analysis Phase 4: Data Analysis P1 Recruit Participants (e.g., Healthy Elderly, n=66) P2 Baseline Assessments (Muscle Function, Biomarkers, 6MWT) P1->P2 P3 Randomization (Double-Blind) P2->P3 GroupA Group A: This compound (1000mg/day) P3->GroupA GroupB Group B: Placebo P3->GroupB F1 2-Month Assessment (Muscle Endurance, Biomarkers) GroupA->F1 GroupB->F1 F2 4-Month Final Assessment (All Baseline Measures) F1->F2 Analysis Compare Changes Between Groups F2->Analysis

Caption: Generalized workflow for a randomized controlled trial of this compound.

Conclusion for Drug Development Professionals

This compound and Coenzyme Q10 present two distinct, non-competing strategies for targeting mitochondrial health.

This compound represents a novel therapeutic approach focused on mitochondrial quality control . Its ability to induce mitophagy and clear damaged organelles is a promising strategy for age-associated muscle decline and potentially other conditions characterized by mitochondrial dysfunction.[11][18] Clinical data robustly supports its role in improving muscle strength and endurance, along with favorable changes in biomarkers of mitochondrial efficiency and inflammation.[1][11] For drug development, UA is a compelling candidate for sarcopenia, frailty, and other diseases where restoring a healthy mitochondrial pool is a primary objective.

Coenzyme Q10 is a foundational component of cellular bioenergetics and antioxidant defense .[22][23] Its primary role is to support the function of existing mitochondria in ATP synthesis.[23] While clinical trials show some benefit in specific contexts, such as reducing post-exercise lactate, its effects on broad functional outcomes like muscle strength have been less pronounced in the studied populations.[19] Its established safety profile makes it a strong candidate as an adjunct therapy, particularly in conditions with demonstrated CoQ10 deficiency or high levels of oxidative stress, such as certain cardiovascular or neurodegenerative diseases.[22][24]

References

Urolithin A: A Favorable Safety Profile in Human Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical data confirms the safety and high tolerability of Urolithin A, a promising natural compound for healthy aging, particularly when compared with other longevity supplements like Nicotinamide Riboside.

For researchers and drug development professionals, establishing a robust safety profile is a critical prerequisite for advancing any new therapeutic candidate. This compound, a gut-derived metabolite of ellagitannins found in pomegranates and berries, has emerged as a subject of significant interest for its potential to enhance mitochondrial function and muscle endurance. This guide provides a detailed comparison of the safety and tolerability of this compound in humans, supported by data from clinical trials and experimental protocols.

Comparative Safety and Tolerability: this compound vs. Nicotinamide Riboside

To provide a clear perspective on the safety profile of this compound, we have compared it with Nicotinamide Riboside (NR), another popular dietary supplement investigated for its potential to boost NAD+ levels and promote healthy aging.

ParameterThis compoundNicotinamide Riboside (NR)
Dosage Range Studied in Humans 250 mg to 1,000 mg per day[1][2]Up to 2,000 mg per day in most studies; some up to 3,000 mg/day[3][[“]]
Reported Serious Adverse Events None reported in clinical trials[5][6][7][8]None reported in clinical trials[3][[“]][5]
Commonly Reported Mild Adverse Events Generally well-tolerated with uncommon and transient mild muscle aches or digestive discomfort (such as bloating, nausea, or diarrhea) reported in some individuals.[1][9][10]Generally well-tolerated. Some individuals report mild to moderate side effects including nausea, fatigue, headaches, diarrhea, stomach discomfort, and indigestion.[1][[“]]
Regulatory Status (USA) Generally Recognized as Safe (GRAS) by the FDA for use in certain food products and as a dietary supplement.[3][11][12][13]Generally Recognized as Safe (GRAS) by the FDA.[3][9][10][14]
Long-Term Safety Data Limited to studies of a few months in duration.[1][9]Most human studies are of short duration.[1]

In-Depth Look at this compound's Safety Profile

Clinical studies investigating this compound have consistently demonstrated its safety and tolerability across various age groups, including healthy elderly, middle-aged, and older adults.[6][8] In these trials, participants have been administered daily doses ranging from 250 mg to 1,000 mg without any reports of serious adverse events.[1][2][5][6][7][8]

The mild side effects that have been occasionally noted, such as digestive discomfort or muscle aches, were typically transient and did not lead to discontinuation of the supplementation.[9][10] Furthermore, comprehensive safety assessments in these studies, which included monitoring of vital signs, physical examinations, electrocardiograms (ECGs), serum biochemistry, hematology, and urinalysis, revealed no clinically significant alterations. This robust body of evidence contributed to the U.S. Food and Drug Administration (FDA) granting this compound the status of Generally Recognized as Safe (GRAS) for its intended use in specific food products.[3][11][12]

Experimental Protocols for Safety and Tolerability Assessment

The safety and tolerability of this compound in human clinical trials are typically evaluated through a standardized set of procedures designed to monitor the health of participants closely. Below is a representative experimental protocol.

Objective: To assess the safety and tolerability of daily oral supplementation of this compound in healthy adults.

Study Design: A randomized, double-blind, placebo-controlled trial.

Participant Population: Healthy male and female adults, aged 40-80 years.

Intervention:

  • Treatment Group: Oral administration of this compound (e.g., 500 mg or 1000 mg) once daily for a specified duration (e.g., 4 to 12 weeks).

  • Control Group: Oral administration of a matching placebo once daily for the same duration.

Safety and Tolerability Assessments:

  • Screening Visit:

    • Informed consent.

    • Medical history review.

    • Physical examination.

    • Vital signs (blood pressure, heart rate, respiratory rate, temperature).

    • 12-lead electrocardiogram (ECG).

    • Collection of blood and urine for baseline clinical laboratory tests (hematology, clinical chemistry, and urinalysis).

  • During the Trial (e.g., at weeks 2, 4, 8, and 12):

    • Monitoring and recording of all adverse events (AEs). AEs are graded for severity (mild, moderate, severe) and assessed for their potential relationship to the study product.

    • Physical examination.

    • Vital signs measurement.

    • Blood and urine collection for clinical laboratory tests to monitor organ function (liver, kidney) and hematological parameters.

  • End of Study Visit:

    • Final adverse event monitoring.

    • Physical examination.

    • Vital signs measurement.

    • 12-lead ECG.

    • Final blood and urine collection for clinical laboratory tests.

Primary Safety Endpoints:

  • The incidence and severity of adverse events.

  • Clinically significant changes in physical examination findings, vital signs, ECG parameters, and clinical laboratory results.

Visualizing the Science Behind this compound

To better understand the mechanisms of action and the experimental processes involved in assessing this compound, the following diagrams provide a visual representation.

Mitophagy_Signaling_Pathway cluster_extracellular Extracellular cluster_gut Gut Lumen cluster_cell Cellular Environment Ellagitannins Ellagitannins Gut Microbiota Gut Microbiota Ellagitannins->Gut Microbiota Metabolism by Urolithin A_gut This compound Gut Microbiota->Urolithin A_gut Produces Urolithin A_cell This compound Urolithin A_gut->Urolithin A_cell Absorption into bloodstream and cellular uptake Mitophagy Activation Mitophagy Activation Urolithin A_cell->Mitophagy Activation Induces Damaged Mitochondria Damaged Mitochondria Damaged Mitochondria->Mitophagy Activation Triggers Autophagosome Autophagosome Mitophagy Activation->Autophagosome Forms Lysosome Lysosome Autophagosome->Lysosome Fuses with Cellular Recycling Cellular Recycling Lysosome->Cellular Recycling Degrades components for

Caption: this compound's mechanism of action: stimulating mitophagy for cellular renewal.

Clinical_Trial_Workflow Start Start Screening Participant Screening (Inclusion/Exclusion Criteria) Start->Screening Randomization Randomization Screening->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Placebo) Randomization->Group_B Intervention Intervention Period (e.g., 12 Weeks) Group_A->Intervention Group_B->Intervention Data_Collection Data Collection (Adverse Events, Vitals, Lab Tests) Intervention->Data_Collection Analysis Data Analysis Data_Collection->Analysis Conclusion Conclusion on Safety & Tolerability Analysis->Conclusion

References

Urolithin A vs. Nicotinamide Riboside: A Comparative Guide to Mitochondrial Health Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of interventions to combat age-related decline and mitochondrial dysfunction has led to significant interest in two key molecules: Urolithin A (UA) and Nicotinamide Riboside (NR). Both compounds have demonstrated promising effects on mitochondrial health, yet they operate through distinct and complementary mechanisms. This guide provides an objective comparison of their performance, supported by experimental data, to aid in research and development efforts.

Executive Summary

This compound, a gut microbiome-derived metabolite from ellagitannins, primarily enhances mitochondrial health by inducing mitophagy , the selective removal of damaged mitochondria.[1][2] This quality control mechanism is crucial for maintaining a healthy mitochondrial network.[1][2] In contrast, Nicotinamide Riboside, a precursor to nicotinamide adenine dinucleotide (NAD+), works by replenishing the cellular pool of NAD+, a critical coenzyme for mitochondrial energy metabolism and sirtuin activation.[3][4][5] While both ultimately support mitochondrial function, their primary modes of action represent two different strategies: UA focuses on mitochondrial quality control, while NR enhances the machinery for energy production and repair.[6]

Quantitative Data Comparison

The following tables summarize key quantitative findings from preclinical and clinical studies on this compound and Nicotinamide Riboside.

Table 1: Effects on Mitochondrial Biogenesis and Function
ParameterThis compoundNicotinamide Riboside (NR)Study TypeReference
Mitochondrial Biogenesis ↑ PGC1α expression in skeletal muscle↑ Muscle mitochondrial DNA (mtDNA) by ~30%Human Clinical Trial[7],[8]
↑ Mitochondrial gene expression in skeletal muscle↑ Number and density of muscle mitochondriaHuman Clinical Trial[9],[8]
↑ TFAM expression in neuronal cells↑ Mitochondrial biogenesis in skeletal muscleIn vitro (UA), Human Clinical Trial (NR)[7],[3]
Mitochondrial Respiration (OCR) Improved mitochondrial respiration in microglial cellsImproved mitochondrial respiration in microglial cellsIn vitro[10][11]
ATP Production No significant change in ATP levels in a cellular model of Alzheimer's↑ ATP levels (inferred from improved mitochondrial function)In vitro (UA), Preclinical (NR)[7],[12]
Muscle Function ↑ Muscle strength by up to 12%Improved exercise performance (rodent models)Human Clinical Trial (UA), Preclinical (NR)[5],[13]
↑ Exercise endurance and physical performanceNo significant change in exercise performance in some human trialsHuman Clinical Trial[14],[13]
Table 2: Effects on Mitophagy and Cellular Health
ParameterThis compoundNicotinamide Riboside (NR)Study TypeReference
Mitophagy ↑ Mitophagy by ~104% in muscle cells (in vitro)Activates mitophagy (preclinical)In vitro (UA), Preclinical (NR)[15],[10]
↑ Expression of mitophagy-related genes (e.g., PINK1, PARK2)---Preclinical & Human Clinical Trials[16][5][17]
Inflammation ↓ Inflammatory markers (IL-6, TNF, IL-1β)Broader anti-inflammatory effectsHuman Clinical Trial (UA), In vitro (NR)[14],[10][18]
Enhances cGAS-STING inflammatory pathway in microglia---In vitro[10][18]
Cellular Senescence ↓ DNA damage-induced cellular senescence↓ DNA damage-induced cellular senescenceIn vitro[10][11]
NAD+ Levels ↑ NAD+ levels (preclinical)↑ Blood NAD+ levels by 50-60% (at approved doses)Preclinical (UA), Human Clinical Trial (NR)[12],[13]
↑ Cerebral NAD+ levelsHuman Clinical Trial[19]

Signaling Pathways

This compound Signaling Pathway for Mitophagy Induction

This compound primarily activates mitophagy, a cellular process for clearing damaged mitochondria. This can occur through both PINK1-Parkin dependent and independent pathways.[16][2] UA has been shown to activate SIRT1 and AMPK, leading to the inhibition of mTOR, which in turn activates ULK1 to initiate mitophagy.[12]

UrolithinA_Pathway UA This compound AMPK AMPK UA->AMPK SIRT1 SIRT1 UA->SIRT1 mTOR mTOR UA->mTOR AMPK->mTOR Mitophagy Mitophagy SIRT1->Mitophagy Upregulates PINK1/Parkin ULK1 ULK1 mTOR->ULK1 ULK1->Mitophagy Mito_Health Improved Mitochondrial Quality Control Mitophagy->Mito_Health

This compound signaling pathway for mitophagy.
Nicotinamide Riboside (NR) Signaling Pathway for Mitochondrial Biogenesis

Nicotinamide Riboside acts as a precursor to NAD+.[4] Increased NAD+ levels enhance the activity of sirtuins, particularly SIRT1, which plays a major role in mitochondrial biogenesis through the deacetylation of PGC-1α.[3]

NR_Pathway NR Nicotinamide Riboside (NR) NAD NAD+ NR->NAD 2-step conversion SIRT1 SIRT1 NAD->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Mito_Function Enhanced Mitochondrial Function & Energy Mito_Biogenesis->Mito_Function

Nicotinamide Riboside signaling pathway.

Experimental Protocols

Human Clinical Trial: this compound Supplementation in Older Adults
  • Study Design: A double-blind, randomized, placebo-controlled clinical trial with single ascending dose (SAD) and multiple ascending dose (MAD) arms.[15]

  • Participants: Healthy older adults aged 61-85 years.[15]

  • Intervention: Participants received either a placebo or this compound at doses of 500 mg or 1000 mg daily for 28 days.[9][15]

  • Key Methodologies:

    • Safety and Pharmacokinetics: Monitored for adverse events and assessed plasma levels of this compound.[9][15]

    • Mitochondrial Health Assessment:

      • Gene Expression Analysis: Skeletal muscle biopsies were collected to analyze the transcriptome for mitochondrial gene expression.[9]

      • Metabolomics: Plasma samples were analyzed for changes in acylcarnitine levels, which are biomarkers of mitochondrial fatty acid oxidation.[9]

Human Clinical Trial: Nicotinamide Riboside Supplementation in a Twin Study
  • Study Design: A five-month-long clinical study with BMI-discordant and BMI-concordant identical twins.[8][20]

  • Participants: Twenty body mass index (BMI)–discordant monozygotic twin pairs.[20]

  • Intervention: Escalating doses of Nicotinamide Riboside (250 to 1000 mg/day) for 5 months.[20][21]

  • Key Methodologies:

    • NAD+ Metabolism: Measurement of NAD+ and its metabolites in blood and tissue samples.[21]

    • Mitochondrial Biogenesis Assessment:

      • Muscle Biopsies: Analysis of muscle tissue to determine the number and density of mitochondria and mitochondrial DNA (mtDNA) content.[8][20]

      • Gene Expression: Analysis of genes responsible for stimulating mitochondrial biogenesis.[8]

    • Gut Microbiota Analysis: Compositional analysis of the gut microbiota.[8][20]

In Vitro Comparative Study in Human Microglial Cells
  • Cell Line: Human microglial cell line (HMC3).[10][11]

  • Treatment: Cells were treated with this compound (10 µM) or Nicotinamide Riboside (3 mM) for one week.[10]

  • Key Methodologies:

    • Mitochondrial Respiration: Oxygen consumption rates (OCR) were measured to assess mitochondrial function.[10]

    • Gene Expression Analysis: Investigated the regulation of genes related to neuroinflammation.[10][11]

    • Cellular Senescence Assay: Assessed the reduction of DNA damage-induced cellular senescence.[10][11]

    • Immunocytochemistry: Used to visualize and quantify markers of immune pathway activation, such as pSTING and IRF3.[10]

Experimental Workflow

General Workflow for a Comparative Clinical Trial

The following diagram illustrates a general workflow for a clinical trial designed to compare the effects of this compound and Nicotinamide Riboside on mitochondrial health.

Clinical_Trial_Workflow Recruitment Participant Recruitment (Target Population, e.g., Older Adults) Screening Screening & Baseline Assessment (Blood samples, Muscle Biopsy, Fitness Tests) Recruitment->Screening Randomization Randomization Screening->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Nicotinamide Riboside Randomization->GroupB GroupC Group C: Placebo Randomization->GroupC Intervention Intervention Period (e.g., 12 weeks) GroupA->Intervention GroupB->Intervention GroupC->Intervention Midpoint Mid-point Assessment (Optional) Intervention->Midpoint Final Final Assessment (Repeat Baseline Measures) Intervention->Final Midpoint->Final Data_Analysis Data Analysis (Statistical Comparison of Groups) Final->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

A generalized workflow for a comparative clinical trial.

Conclusion

This compound and Nicotinamide Riboside both present compelling, yet distinct, avenues for enhancing mitochondrial health. This compound's primary strength lies in its ability to induce mitophagy, thereby improving the overall quality of the mitochondrial pool. This makes it a strong candidate for conditions characterized by an accumulation of damaged mitochondria. Nicotinamide Riboside, by boosting NAD+ levels, enhances mitochondrial biogenesis and the efficiency of energy production pathways.

A preclinical study on brain immune cells suggests that while both compounds improve mitochondrial respiration, they have differential effects on inflammatory pathways and reactive oxygen species.[10][18] This highlights the potential for targeted applications or even synergistic combination therapies. For instance, a combined approach could simultaneously clear damaged mitochondria with this compound while promoting the biogenesis of new, healthy mitochondria with Nicotinamide Riboside.

Future research should focus on head-to-head clinical trials to directly compare the efficacy of these two compounds on a range of mitochondrial and functional health outcomes in various populations. Such studies will be crucial for guiding the development of targeted and effective therapies for age-related and mitochondrial diseases.

References

Revolutionizing Longevity Research: A Comparative Guide to Urolithin A and Other Lifespan-Extending Compounds in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Urolithin A's efficacy in extending the lifespan of the nematode Caenorhabditis elegans reveals its potent pro-longevity effects, positioning it as a significant compound of interest for aging research. This guide provides a detailed comparison of this compound with other well-established lifespan-extending molecules—resveratrol, metformin, and rapamycin—supported by experimental data and detailed protocols to aid in the replication and advancement of these findings.

Quantitative Comparison of Lifespan Extension in C. elegans

The following table summarizes the quantitative effects of this compound, resveratrol, metformin, and rapamycin on the lifespan of wild-type C. elegans (N2 strain) under controlled laboratory conditions. The data is compiled from a comprehensive comparative study to ensure objectivity and direct comparability.

CompoundConcentrationDietMean Lifespan Extension (%)Maximum Lifespan Extension (%)Key Mechanistic Pathway
This compound 50 µMLive E. coli OP50~45.4%[1]Not ReportedMitophagy Induction[2][3][4][5]
Resveratrol 100 µMLive E. coli OP5025%[6]33%[6]SIR-2.1/AMPK Activation[7]
Metformin 50 mMLive E. coli OP5035%[8]41% (at 70mM)[8]AMPK Activation, mTORC1 Inhibition[9][10]
Rapamycin 100 µMLive E. coli OP50Not ReportedNot ReportedmTOR Pathway Inhibition, SKN-1 Activation[6][11]
This compound Not ReportedUV-killed E. coli OP50Confirmed Positive EffectConfirmed Positive EffectMitophagy Induction
Resveratrol 1000 µMUV-killed E. coli OP5084% (in JU775 strain)Not ReportedSIR-2.1/AMPK Activation
Metformin Not ReportedUV-killed E. coli OP50Lesser effect than live dietLesser effect than live dietAMPK Activation, mTORC1 Inhibition
Rapamycin 100 µMUV-killed E. coli OP50No significant effectNo significant effectmTOR Pathway Inhibition, SKN-1 Activation

Note: The efficacy of lifespan-extending compounds can be influenced by the diet of C. elegans. Live bacteria can sometimes be pathogenic to aging worms, and some compounds may interact with the bacteria themselves[12]. Using UV-killed bacteria can mitigate these confounding factors. The data presented reflects results from studies using both dietary conditions where available. It is important to note that in the comparative study by Ducoli et al. (2024), rapamycin did not show a significant lifespan extension on live OP50, a result that highlights the variability in experimental outcomes for this compound.

Experimental Protocols

Replicating lifespan extension studies in C. elegans requires meticulous attention to detail. Below is a standardized protocol for conducting such assays, based on established methodologies.

C. elegans Lifespan Assay Protocol

1. Worm Synchronization:

  • Grow a mixed-stage population of wild-type N2 C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

  • Wash the plates with M9 buffer to collect the worms.

  • Treat the worm suspension with a bleach solution (sodium hypochlorite and sodium hydroxide) to dissolve the adults and larvae, leaving the eggs intact.

  • Wash the eggs multiple times with M9 buffer to remove all traces of the bleach solution.

  • Allow the eggs to hatch in M9 buffer or on an unseeded NGM plate to obtain a synchronized population of L1 larvae.

2. Compound Preparation and Plate Seeding:

  • Prepare stock solutions of the test compounds (this compound, resveratrol, metformin, rapamycin) in an appropriate solvent (e.g., DMSO or water).

  • Add the compounds to the molten NGM agar at the desired final concentration just before pouring the plates. Ensure the final solvent concentration is consistent across all plates, including the vehicle control.

  • For UV-killed bacteria plates, seed the NGM plates with a concentrated culture of E. coli OP50 and then expose the plates to a calibrated UV light source to kill the bacteria. For live bacteria plates, seed with live E. coli OP50 and allow a bacterial lawn to grow.

  • Add a sterile solution of Fluorodeoxyuridine (FUdR) to the plates to prevent the growth of progeny, which can confound lifespan measurements.

3. Lifespan Assay:

  • Transfer the synchronized L1 larvae to the prepared NGM plates (control and experimental).

  • Incubate the plates at a constant temperature, typically 20°C.

  • Starting from the first day of adulthood, score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Censor worms that crawl off the agar, have a "bag of worms" phenotype (internal hatching), or have extruded internal tissues.

  • Transfer the worms to fresh plates every few days to prevent starvation and the accumulation of waste products.

4. Data Analysis:

  • Use survival analysis software (e.g., Kaplan-Meier survival analysis with log-rank test) to determine the mean and maximum lifespan for each condition and to assess the statistical significance of any observed differences.

Experimental Workflow for C. elegans Lifespan Assay

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis synchronization Worm Synchronization (Bleaching) transfer Transfer L1 Larvae to Assay Plates synchronization->transfer plate_prep Plate Preparation (NGM + Compound/Vehicle) seeding Bacterial Seeding (Live or UV-killed OP50) plate_prep->seeding seeding->transfer incubation Incubation at 20°C transfer->incubation scoring Daily Scoring (Alive vs. Dead) incubation->scoring data_analysis Survival Analysis (Kaplan-Meier) scoring->data_analysis results Mean & Max Lifespan Determination data_analysis->results

A generalized workflow for conducting a lifespan assay in C. elegans.

Signaling Pathways

The lifespan-extending effects of these compounds are mediated by distinct yet sometimes overlapping signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound: Mitophagy Induction

This compound extends lifespan by inducing mitophagy, a cellular process that selectively removes damaged mitochondria. This mitochondrial quality control mechanism is essential for maintaining cellular health and delaying the aging process.

This compound Signaling Pathway

urolithin_a_pathway Urolithin_A This compound Mitophagy Mitophagy Induction Urolithin_A->Mitophagy Damaged_Mitochondria Damaged Mitochondria Clearance Mitophagy->Damaged_Mitochondria Mitochondrial_Function Improved Mitochondrial Function Damaged_Mitochondria->Mitochondrial_Function Lifespan_Extension Lifespan Extension Mitochondrial_Function->Lifespan_Extension

This compound promotes longevity by inducing mitophagy and improving mitochondrial health.

Resveratrol: SIR-2.1 and AMPK Activation

Resveratrol is a sirtuin-activating compound. In C. elegans, it extends lifespan by activating SIR-2.1 (the homolog of mammalian SIRT1) and the energy-sensing kinase AMPK. This pathway is largely independent of the canonical insulin/IGF-1 signaling pathway effector DAF-16/FOXO.

Resveratrol Signaling Pathway

resveratrol_pathway Resveratrol Resveratrol SIR21 SIR-2.1 (SIRT1) Resveratrol->SIR21 AMPK AMPK (aak-2) Resveratrol->AMPK DAF16 DAF-16 (FOXO) Resveratrol->DAF16 Independent of Downstream_Effectors Downstream Effectors SIR21->Downstream_Effectors AMPK->Downstream_Effectors Lifespan_Extension Lifespan Extension Downstream_Effectors->Lifespan_Extension

Resveratrol extends lifespan through SIR-2.1 and AMPK activation.

Metformin: AMPK Activation and mTORC1 Inhibition

Metformin, a widely used anti-diabetic drug, extends lifespan in C. elegans by activating AMPK. This activation is thought to occur, at least in part, through a lysosomal pathway involving the v-ATPase-Ragulator complex. Activated AMPK then inhibits the nutrient-sensing mTORC1 complex, a key regulator of growth and aging.

Metformin Signaling Pathway

metformin_pathway Metformin Metformin Lysosome Lysosome (v-ATPase-Ragulator) Metformin->Lysosome AMPK AMPK (aak-2) Lysosome->AMPK mTORC1 mTORC1 AMPK->mTORC1 Lifespan_Extension Lifespan Extension AMPK->Lifespan_Extension Activation promotes mTORC1->Lifespan_Extension Inhibition promotes

Metformin's pro-longevity effects are mediated by AMPK activation and mTORC1 inhibition.

Rapamycin: mTOR Pathway Inhibition

Rapamycin is a direct inhibitor of the mTOR kinase. In C. elegans, its lifespan-extending effects are mediated through the inhibition of the TOR pathway and require the activity of the transcription factor SKN-1 (the homolog of mammalian Nrf).

Rapamycin Signaling Pathway

rapamycin_pathway Rapamycin Rapamycin mTOR mTOR (let-363) Rapamycin->mTOR SKN1 SKN-1 (Nrf) mTOR->SKN1 Inhibition activates Stress_Response Stress Response Genes SKN1->Stress_Response Lifespan_Extension Lifespan Extension Stress_Response->Lifespan_Extension

Rapamycin inhibits the mTOR pathway, leading to SKN-1 activation and lifespan extension.

This guide provides a foundational resource for researchers investigating the mechanisms of aging and the potential of pharmacological interventions to promote longevity. The direct comparison of this compound with other key compounds, supported by detailed protocols and pathway diagrams, is intended to facilitate further research and drug development in this critical field.

References

Assessing the Synergistic Effects of Urolithin A with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin A (UA), a gut microbiome-derived metabolite of ellagitannins found in pomegranates, berries, and nuts, has garnered significant attention for its therapeutic potential across a spectrum of age-related and chronic diseases.[1] Its primary mechanism involves the induction of mitophagy, the selective degradation of dysfunctional mitochondria, which enhances cellular health, mitochondrial function, and reduces inflammation.[1][2] While the standalone efficacy of this compound is well-documented in preclinical and clinical studies[1][3], its true therapeutic promise may lie in combination therapies. By pairing UA with compounds that have complementary mechanisms of action, it is possible to achieve synergistic effects, yielding a therapeutic outcome greater than the sum of the individual agents.

This guide provides an objective comparison of this compound's synergistic effects with various compounds, supported by experimental data from preclinical and in vivo studies. It is designed to serve as a resource for researchers and drug development professionals exploring novel combination therapies for applications in oncology, neuroprotection, and healthy aging.

Core Mechanism of this compound: Mitophagy Induction

This compound's principal role in cellular maintenance is the activation of mitophagy, a crucial quality control process that removes damaged mitochondria. This process is fundamental to preventing the accumulation of dysfunctional organelles, a hallmark of aging and many chronic diseases. The pathway diagram below illustrates this core mechanism.

This compound Mitophagy Pathway cluster_cell Cellular Environment UA This compound PINK1 PINK1 UA->PINK1 Induces DamagedMito Damaged Mitochondrion DamagedMito->PINK1 Accumulates on Parkin Parkin PINK1->Parkin Recruits & Activates Parkin->DamagedMito Attaches to Ubiquitin Ubiquitin Tagging Parkin->Ubiquitin Mediates Autophagosome Autophagosome Formation Ubiquitin->Autophagosome Signals for Lysosome Lysosome Autophagosome->Lysosome Fuses with Mitophagy Mitophagy (Degradation) Lysosome->Mitophagy Executes UA and NMN Synergy cluster_Mito_Health Mitochondrial Health Cycle UA This compound Mitophagy Mitophagy (Clearance of Damaged Mitochondria) UA->Mitophagy NMN NMN NAD NAD+ Levels Increase NMN->NAD Mito_Biogenesis Mitochondrial Biogenesis Mitophagy->Mito_Biogenesis Creates space for NAD->Mito_Biogenesis Fuels ATP Increased ATP Production Mito_Biogenesis->ATP Cell_Health Improved Cellular Health & Function ATP->Cell_Health UA and Chemo Synergy cluster_cancer_cell Cancer Cell UA This compound CellCycle Cell Cycle Arrest (G2/M Phase) UA->CellCycle Induces p53_path p53 Pathway UA->p53_path Stabilizes (low dose) Chemo Chemotherapy (e.g., Oxaliplatin) DNA_Damage DNA Damage Chemo->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis Sensitizes to p53_path->Apoptosis Promotes DNA_Damage->Apoptosis Triggers Synergy Assessment Workflow start Start: Select Cell Line/Model dose_response 1. Single-Agent Dose-Response (Determine IC50 for UA and Compound X) start->dose_response matrix_design 2. Combination Matrix Design (e.g., 6x6 dose matrix around IC50s) dose_response->matrix_design treatment 3. Cell Treatment (Control, UA alone, Cmpd X alone, Combinations) matrix_design->treatment assay 4. Phenotypic Assay (e.g., Cell Viability, Apoptosis, Gene Expression) treatment->assay data_acq 5. Data Acquisition (e.g., Plate Reader, Flow Cytometer) assay->data_acq analysis 6. Synergy Analysis (Bliss, Loewe, or Chou-Talalay models) data_acq->analysis result Result: Synergy, Additivity, or Antagonism analysis->result

References

Safety Operating Guide

Personal protective equipment for handling Urolithin A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Urolithin A. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Classification

The classification of this compound varies across suppliers. While some Safety Data Sheets (SDS) classify it as non-hazardous, others identify specific risks including skin, eye, and respiratory irritation, and harm if swallowed.[1][2][3] Researchers should handle the compound with caution, assuming it to be hazardous as a best practice. All chemicals may pose unknown hazards and should be used with care.[3]

A summary of GHS classifications from various suppliers is presented below.

Hazard ClassificationMedChemExpress[2]Cayman Chemical[3]DC Chemicals[4]Tribioscience[1]
Pictogram GHS07 (Exclamation Mark)GHS07 (Exclamation Mark)GHS07, GHS09Not Applicable
Signal Word WarningWarningNo Data AvailableNot Applicable
Acute Toxicity, Oral Category 4 (H302)Not ClassifiedCategory 4 (H302)Not Classified
Skin Corrosion/Irritation Category 2 (H315)Category 2 (H315)Not ClassifiedNot Classified
Serious Eye Damage/Irritation Category 2A (H319)Category 2A (H319)Not ClassifiedNot Classified
Respiratory Tract Irritation Category 3 (H335)Not ClassifiedNot ClassifiedNot Classified
Aquatic Toxicity Not ClassifiedNot ClassifiedCategory 1 (H410)Not Classified

Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.[2][4]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

  • H410: Very toxic to aquatic life with long lasting effects.[4]

Personal Protective Equipment (PPE) and Exposure Controls

Consistent use of appropriate PPE and engineering controls is mandatory to minimize exposure when handling this compound.

  • Engineering Controls :

    • Always handle this compound in a well-ventilated area.[2][5]

    • Use a laboratory fume hood where applicable, especially when working with the powdered form to avoid dust and aerosol formation.[1][2]

    • Ensure that a safety shower and an eye wash station are readily accessible.[2][4]

  • Eye and Face Protection :

    • Wear appropriate safety goggles with side-shields to protect against splashes and dust.[1][2][4]

  • Skin Protection :

    • Hand Protection : Wear suitable chemical-resistant protective gloves.[1][2][4] Gloves must be inspected before use and disposed of properly after handling.[5]

    • Body Protection : Wear impervious clothing or a lab coat to prevent skin exposure.[1][2][4][5]

  • Respiratory Protection :

    • If a risk assessment indicates it is necessary (e.g., inadequate ventilation, handling large quantities of powder), use a suitable respirator.[1][2][4] Avoid breathing in dust, vapors, mist, or gas.[1][3]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operational procedure for safely managing this compound in a laboratory setting, from initial preparation to final disposal.

UrolithinA_Workflow cluster_prep Preparation Phase cluster_handling Handling & Storage cluster_contingency Contingency & Disposal A Risk Assessment (Review SDS) B Don PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Fume Hood (Avoid Dust/Aerosol) B->C Proceed to Experiment D Store Securely (-20°C, Tightly Sealed) C->D Post-Experiment E Spill Cleanup (Use Absorbent Material) C->E In Case of Spill F Waste Disposal (Follow Regulations) C->F End of Workflow D->C For Next Use E->F G Doff & Dispose PPE F->G

This compound Safe Handling and Disposal Workflow.

Safe Handling, Storage, and Disposal Protocols

Handling:

  • Avoid all contact with skin, eyes, and clothing.[2][5]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2][4]

  • After handling, wash hands and other exposed skin areas thoroughly.[2][3][4]

Storage:

  • Keep the container tightly sealed and properly labeled.[1][2]

  • Store in a cool, well-ventilated area, protected from light and sources of ignition.[1][2][4]

  • The recommended storage temperature for the powder form is -20°C.[1][2]

Accidental Release Measures:

  • Ensure adequate ventilation and evacuate personnel to a safe area if necessary.[2]

  • Wear full personal protective equipment during cleanup.[2]

  • For spills, use an inert absorbent material to clean the area.[1][2] Prevent the spill from entering drains or water courses.[1][2]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[1][5]

Disposal:

  • Disposal of this compound and any contaminated materials must comply with all applicable federal, state, and local environmental regulations.[1]

  • Waste generation should be minimized wherever possible.[1] Arrange for disposal through an approved waste disposal plant.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.